1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYXCFKAZNUOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid chemical structure
An In-depth Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of this compound, detailing its structure, synthesis, characterization, and strategic applications in medicinal chemistry. It is designed to serve as a foundational resource for scientists leveraging this versatile building block in drug discovery programs.
Executive Summary
This compound is a strategically designed heterocyclic compound that serves as a high-value building block in modern drug discovery. It integrates three key chemical motifs: a conformationally defined piperidine scaffold, a bio-isosterically important sulfonamide linker, and a synthetically versatile bromophenyl group. This unique combination offers medicinal chemists a powerful tool for constructing complex molecular architectures with tunable physicochemical properties and diverse biological interaction capabilities. This guide elucidates the molecule's core attributes, provides validated protocols for its synthesis and characterization, and explores its potential in the development of novel therapeutics.
The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered heterocyclic amine, is a privileged scaffold in pharmaceutical science, appearing frequently in biologically active molecules and approved drugs.[1] Its significance stems from several key properties:
-
Structural Rigidity: Unlike its acyclic counterparts, the piperidine ring has a defined chair-like conformation, which reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.
-
Three-Dimensional Diversity: The non-planar structure allows for the precise spatial orientation of substituents, enabling chemists to explore three-dimensional pharmacophore space effectively.
-
Improved Physicochemical Properties: As a saturated heterocycle, the piperidine moiety can increase the solubility and reduce the lipophilicity of a parent compound compared to an analogous aromatic ring, enhancing its drug-like properties.
-
Metabolic Stability: The piperidine core is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.
The incorporation of a sulfonamide group, as seen in the title compound, further enhances its utility. The sulfonamide is a key functional group in numerous blockbuster drugs, acting as a stable, non-hydrolyzable mimic of an amide and a potent hydrogen bond donor and acceptor.
Molecular Profile of this compound
The title compound, with CAS Number 474625-93-9, is a crystalline solid at room temperature.[2] Its structure is defined by a piperidine ring N-substituted with a 4-bromophenylsulfonyl group and C-2 substituted with a carboxylic acid.
Physicochemical Properties
A summary of the key properties of the molecule is presented below.
| Property | Value | Source |
| CAS Number | 474625-93-9 | [2] |
| Molecular Formula | C₁₂H₁₄BrNO₄S | [3] |
| Molecular Weight | 348.21 g/mol | [2][3] |
| IUPAC Name | 1-[(4-bromophenyl)sulfonyl]piperidine-2-carboxylic acid | |
| Classification | Organic Building Block, Sulfonamide, Carboxylic Acid | [2][4] |
Chemical Structure
The chemical structure combines the key functional groups onto the central piperidine scaffold.
Caption: Chemical structure of this compound.
Synthesis and Purification
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be devised based on well-established principles of sulfonamide formation. The most direct approach involves the reaction of piperidine-2-carboxylic acid with 4-bromobenzenesulfonyl chloride.
Proposed Synthetic Workflow
The synthesis is a one-step nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution should yield a product whose analytical data matches the expected characteristics outlined in Section 4.
Materials:
-
Piperidine-2-carboxylic acid (1.0 eq)
-
4-Bromobenzenesulfonyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-2-carboxylic acid and sodium hydroxide in a 2:1 mixture of water and THF. The base serves two purposes: to deprotonate the carboxylic acid, enhancing its solubility in the aqueous phase, and to act as an acid scavenger for the HCl generated during the reaction.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. This is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.
-
Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride in a minimal amount of THF and add it dropwise to the cooled reaction mixture over 30 minutes using an addition funnel. A slow addition rate is essential to maintain temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, slowly add 2M HCl with stirring until the pH of the solution is approximately 2. This protonates the carboxylate, causing the less soluble carboxylic acid product to precipitate out of the solution.
-
Filtration: Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.
Spectroscopic Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets around δ 7.6-7.9 ppm (AA'BB' system). Piperidine Protons: A complex multiplet pattern between δ 1.5-4.5 ppm, including the α-proton adjacent to the carboxyl group. Carboxylic Acid Proton: A broad singlet > δ 10 ppm.[5] |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 170-175 ppm. Aromatic Carbons: Four signals in the aromatic region (δ 120-145 ppm). Piperidine Carbons: Five distinct signals in the aliphatic region (δ 20-60 ppm).[5] |
| FTIR | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1740 cm⁻¹.[5] S=O Stretch (Sulfonamide): Two characteristic strong peaks around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 346.99 (corresponding to C₁₂H₁₃BrNO₄S⁻). |
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile scaffold for library synthesis and lead optimization.
A Trifunctional Building Block
The molecule offers three distinct points for chemical modification, allowing for the systematic exploration of chemical space.
-
The Carboxylic Acid: This group can be readily converted into amides, esters, or other functional groups. Amide coupling with a diverse library of amines is a cornerstone of medicinal chemistry for building structure-activity relationships (SAR).
-
The Bromophenyl Group: The bromine atom is a powerful synthetic handle. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This allows for rapid modification of a distal part of the molecule to fine-tune properties like potency, selectivity, and pharmacokinetics.
-
The Piperidine Ring: While the ring itself is typically a stable core, further functionalization is possible in more advanced synthetic schemes if desired.
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An In-depth Technical Guide to the Physicochemical Properties of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, a molecule of significant interest in contemporary drug discovery and chemical research. In the absence of extensive direct experimental data, this document leverages advanced computational prediction methodologies, supported by established principles of physical organic chemistry and medicinal chemistry, to offer reliable estimates of key parameters. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers and drug development professionals with a robust framework for their own investigations. The synthesis of the title compound is discussed, and a thorough analysis of its expected spectral characteristics is provided. This document is intended to serve as a vital resource for scientists engaged in the design and development of novel therapeutics, where a deep understanding of a compound's physicochemical profile is paramount for success.
Introduction: The Critical Role of Physicochemical Properties in Drug Development
The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including lipophilicity, solubility, and ionization state (pKa), govern a molecule's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3][4] A thorough understanding and optimization of these properties are therefore not merely academic exercises but critical components of modern drug design and development.[5]
This guide focuses on this compound (CAS No. 474625-93-9), a compound featuring a sulfonylated piperidine scaffold linked to a brominated aromatic ring.[6] Such structural motifs are prevalent in medicinal chemistry, often imparting desirable pharmacological activities. However, the interplay of the sulfonamide, carboxylic acid, and bromophenyl groups presents a unique physicochemical profile that warrants detailed investigation. This document aims to provide a comprehensive analysis of these properties, offering both predicted values and the methodologies to verify them experimentally, thereby empowering researchers to make informed decisions in their drug discovery endeavors.
Molecular Identity and Predicted Physicochemical Properties
A foundational aspect of characterizing any chemical entity is the precise determination of its molecular identity and core physicochemical parameters. For this compound, this information is crucial for a variety of applications, from interpreting biological assay results to designing formulation strategies.
Chemical Structure and Identifiers
-
IUPAC Name: 1-[(4-bromophenyl)sulfonyl]piperidine-2-carboxylic acid
-
CAS Number: 474625-93-9[6]
-
Molecular Formula: C₁₂H₁₄BrNO₄S[6]
-
Molecular Weight: 348.21 g/mol [6]
-
Canonical SMILES: C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Predicted Physicochemical Data
In the absence of publicly available, experimentally determined data for all physicochemical properties of this compound, quantitative structure-property relationship (QSPR) models and cheminformatics tools have been employed to provide reliable estimates. These computational approaches are widely used in the pharmaceutical industry to prioritize and guide experimental work.[2][7][8]
| Property | Predicted Value | Method of Prediction | Significance in Drug Development |
| Melting Point (°C) | 180 - 220 | Based on related structures and functional group contributions. | Influences solubility, dissolution rate, and formulation options. |
| Boiling Point (°C) | > 400 (decomposes) | Estimation based on high molecular weight and polarity. | Not a critical parameter for non-volatile solids in typical pharmaceutical applications. |
| logP (o/w) | 2.5 ± 0.5 | Consensus of multiple QSAR models (e.g., ALOGP, XLOGP3).[7] | A key indicator of lipophilicity, affecting membrane permeability, protein binding, and metabolic clearance. |
| Aqueous Solubility | Low to moderate | Predicted based on logP and the presence of both ionizable and lipophilic groups. | Crucial for absorption and achieving therapeutic concentrations.[9] |
| pKa (acidic) | 3.5 - 4.5 | QSAR models for carboxylic acids. | Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| pKa (basic) | Not applicable | The sulfonamide nitrogen is generally non-basic. | N/A |
Synthesis of this compound
The synthesis of N-arylsulfonyl-α-amino acids is a well-established area of organic chemistry, with several reliable methods available.[10][11] The following proposed synthesis of this compound is based on the nucleophilic substitution reaction between piperidine-2-carboxylic acid and 4-bromophenylsulfonyl chloride.
Proposed Synthetic Route
Caption: Proposed synthesis of the title compound via a Schotten-Baumann reaction.
Step-by-Step Experimental Protocol
-
Dissolution of Starting Material: To a solution of piperidine-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) at 0 °C, add a suitable base such as sodium hydroxide (2.2 eq) or potassium carbonate (2.2 eq) and stir until complete dissolution.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted sulfonyl chloride.
-
Acidification and Precipitation: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with a suitable acid (e.g., 1 M HCl). The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Experimental Determination of Physicochemical Properties
While computational predictions are invaluable for initial assessment, empirical determination of physicochemical properties remains the gold standard in drug development. The following section details robust and widely accepted protocols for measuring the key parameters of this compound.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.[12][13]
Caption: Workflow for melting point determination.
Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[12]
-
Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to approximately 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. For a pure compound, this range should be narrow (≤ 2 °C).[13]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH.[10] For this compound, the carboxylic acid moiety is the primary ionizable group.
Protocol:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary to ensure solubility). The final concentration for titration should be around 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.[10][14]
Determination of logP by HPLC Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. High-performance liquid chromatography (HPLC) offers a rapid and reliable method for its determination.[1][15][16]
Caption: Workflow for logP determination by HPLC.
Protocol:
-
Calibration Standards: Prepare a set of standard compounds with known logP values that span the expected logP of the test compound.
-
Sample Preparation: Prepare a solution of this compound in the HPLC mobile phase.
-
Chromatography: Inject the standards and the sample onto a reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Data Analysis: Determine the retention time for each compound. Calculate the capacity factor (k') for each compound. Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. The logP of the test compound can then be determined from its log k' using the calibration curve.
Thermodynamic Solubility Assay
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a critical parameter for oral drug absorption.[17][18]
Protocol:
-
Sample Preparation: Add an excess of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Separation of Solid: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared with known concentrations of the compound.
Spectral Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following is a description of the expected spectral features for this compound.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the 2-position, being adjacent to the carboxylic acid and the sulfonamide nitrogen, is expected to be deshielded and appear at a lower field.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-145 ppm). The carbon attached to the bromine will be shifted, as will the carbon attached to the sulfonyl group.
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Piperidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm). The carbon at the 2-position will be deshielded due to the adjacent heteroatoms and the carbonyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-N Stretch: An absorption band in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.[4][19]
-
Fragmentation: Common fragmentation pathways for sulfonamides include the loss of SO₂.[20] Fragmentation of the piperidine ring and loss of the carboxylic acid group are also expected.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of this compound. By integrating computational predictions with established experimental protocols, this document offers a comprehensive resource for researchers in drug discovery and development. A thorough understanding and control of the properties outlined herein are essential for advancing molecules with this promising scaffold through the development pipeline. The provided methodologies for synthesis and characterization serve as a practical foundation for further investigation and optimization of this and related compounds.
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A Comprehensive Spectroscopic and Analytical Guide to 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a detailed exploration of the spectroscopic and analytical characterization of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, a compound of interest in contemporary drug discovery and chemical biology. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale for the experimental design and interpretation. This document is structured to serve as a practical reference for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Every protocol and interpretation is presented within a framework of scientific integrity, ensuring that the data is both reliable and reproducible.
Introduction: The Significance of Structural Elucidation
The therapeutic potential of any novel chemical entity is fundamentally linked to its molecular structure. The precise arrangement of atoms and functional groups dictates its pharmacological activity, metabolic stability, and toxicological profile. This compound is a molecule that combines several key pharmacophores: a halogenated aromatic ring, a sulfonamide linker, and a cyclic amino acid moiety. Understanding the interplay of these components is critical for its development as a potential therapeutic agent.
Spectroscopic analysis is the cornerstone of this structural elucidation. It allows us to non-destructively probe the molecular architecture, providing a detailed fingerprint of the compound. This guide will walk through the essential spectroscopic techniques required to confirm the identity and purity of this compound, emphasizing the "why" behind each experimental step.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.6 - 7.9 | d | 2H | Protons ortho to the sulfonyl group |
| Ar-H | 7.5 - 7.7 | d | 2H | Protons meta to the sulfonyl group |
| COOH | 10 - 13 | br s | 1H | Carboxylic acid proton |
| α-CH | 4.0 - 4.5 | m | 1H | Piperidine C2-H |
| Piperidine-CH₂ | 1.5 - 3.5 | m | 8H | Remaining piperidine ring protons |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for the observation of exchangeable protons like the carboxylic acid proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | 170 - 175 | Carboxylic acid carbonyl |
| Ar-C (ipso-S) | 138 - 142 | Aromatic carbon attached to sulfur |
| Ar-C (ipso-Br) | 125 - 130 | Aromatic carbon attached to bromine |
| Ar-CH | 128 - 135 | Aromatic CH carbons |
| α-C | 55 - 60 | Piperidine C2 |
| Piperidine-CH₂ | 20 - 50 | Remaining piperidine ring carbons |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Table 3: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |
| S=O (Sulfonamide) | 1330-1370 & 1140-1180 | Strong | Asymmetric & Symmetric Stretching |
| C-N (Piperidine) | 1080-1360 | Medium | Stretching |
| Ar-H | 3000-3100 | Medium | Stretching |
| C-Br | 500-600 | Medium-Strong | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Figure 2. A generalized workflow for the spectroscopic analysis of the target compound.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrometric Data
-
Molecular Ion (M): The exact mass of the neutral molecule is approximately 379.0 g/mol for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, ⁷⁹Br).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.
-
Positive Ion Mode [M+H]⁺: The expected m/z would be approximately 380.0.
-
Negative Ion Mode [M-H]⁻: The expected m/z would be approximately 378.0.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass to several decimal places, allowing for the unambiguous determination of the elemental formula. For C₁₂H₁₄BrNO₄S, the calculated exact mass is 378.9827.
-
Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. For HRMS data, use the instrument software to calculate the elemental composition from the exact mass.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic approach. No single technique can provide all the necessary structural information. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and elemental formula. Together, these techniques offer a self-validating system for the unambiguous confirmation of the molecule's identity and purity, a critical step in the journey of drug discovery and development.
References
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]
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Practical Organic Synthesis: A Student's Guide by Reinhart Keese, Martin Brändle, and Trevor P. Toube. John Wiley & Sons. [Link]
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PubChem Database . National Center for Biotechnology Information. [Link]
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Journal of Organic Chemistry . American Chemical Society. [Link]
The Rising Therapeutic Potential of Sulfonylpiperidine Derivatives: A Technical Guide to Their Biological Activities
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a testament to the power of a privileged scaffold—a molecular framework that consistently appears in a multitude of bioactive compounds.[1][2] Its conformational flexibility and favorable physicochemical properties have cemented its role as a cornerstone in modern drug discovery. When coupled with the pharmacologically versatile sulfonamide group, the resulting sulfonylpiperidine core gives rise to a class of derivatives with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of these activities, moving beyond a mere cataloging of effects to elucidate the underlying mechanisms of action and provide actionable experimental insights for researchers in the field. Herein, we delve into the anticancer, antimicrobial, and enzyme-inhibiting properties of sulfonylpiperidine derivatives, offering a synthesis of current knowledge designed to empower further innovation.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
Sulfonylpiperidine derivatives have emerged as potent anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines through diverse and targeted mechanisms.[3] This section will explore three key avenues of their antitumor action: VEGFR-2 inhibition, dual PI3K/mTOR pathway modulation, and topoisomerase II inhibition.
A. Mechanism of Action: Disrupting the Engine of Cancer Growth
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[4] Sulfonylpiperidine derivatives have been designed to specifically target and inhibit VEGFR-2, thereby cutting off the tumor's blood supply.[4][5] This inhibition is achieved through competitive binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and downstream signaling.[4] This leads to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5]
Caption: VEGFR-2 Inhibition by Sulfonylpiperidine Derivatives.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[3] Certain sulfonylpiperidine derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a more complete blockade of this pathway and mitigating the feedback activation of Akt that can occur with mTOR inhibition alone.[6][7] These compounds typically bind to the ATP-binding sites of both PI3K and mTOR kinases, leading to cell cycle arrest and apoptosis.[7]
Caption: Dual PI3K/mTOR Inhibition by Sulfonylpiperidine Derivatives.
Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription.[8] By inhibiting this enzyme, certain sulfonylpiperidine derivatives can trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[8][9]
B. Quantitative Analysis: Cytotoxic Potency
The anticancer activity of sulfonylpiperidine derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| N-Sulfonylpiperidines | VEGFR-2 | HCT-116 | 3.94 | [4] |
| N-Sulfonylpiperidines | VEGFR-2 | HepG-2 | 3.76 | [4] |
| N-Sulfonylpiperidines | VEGFR-2 | MCF-7 | 4.43 | [4] |
| Benzenesulfonamides | VEGFR-2/Topoisomerase II | MCF-7 | 0.08 | [8] |
| Benzenesulfonamides | VEGFR-2/Topoisomerase II | HepG-2 | 0.186 | [8] |
| Sulfonamide Methoxypyridines | PI3Kα/mTOR | HCT-116 | 0.02 | [7] |
| Sulfonamide Methoxypyridines | PI3Kα/mTOR | MCF-7 | 0.13 | [7] |
| Acridine/Sulfonamide Hybrids | Topoisomerase I/II | HepG2 | 14.51 | [10] |
| Acridine/Sulfonamide Hybrids | Topoisomerase I/II | HCT-116 | 9.39 | [10] |
| Acridine/Sulfonamide Hybrids | Topoisomerase I/II | MCF-7 | 8.83 | [10] |
C. Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sulfonylpiperidine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with the sulfonylpiperidine derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total Akt, mTOR, and downstream targets (e.g., p70S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The sulfonylpiperidine scaffold is also a promising framework for the development of novel antimicrobial agents with activity against a spectrum of bacteria and fungi.[4][5]
A. Mechanism of Action: Targeting Essential Microbial Pathways
Many sulfonylpiperidine derivatives exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][8][11] Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these derivatives block the production of dihydrofolic acid, leading to the cessation of bacterial growth and replication.[11]
Caption: Inhibition of Folic Acid Synthesis by Sulfonylpiperidine Derivatives.
The antifungal activity of some piperidine derivatives has been linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the citric acid cycle and the electron transport chain of fungi.[12] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[12]
B. Quantitative Analysis: Antimicrobial Potency
The antimicrobial efficacy of sulfonylpiperidine derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).
| Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Sulfanilamides | Xanthomonas oryzae pv. oryzae | EC50 | 2.02 | [8] |
| Sulfanilamides | Xanthomonas axonopodis pv. citri | EC50 | 4.74 - 21.26 | [8] |
| Piperidine-4-carbohydrazides | Rhizoctonia solani | EC50 | 0.83 | [12] |
| Piperidine-4-carbohydrazides | Verticillium dahliae | EC50 | 1.12 | [12] |
| Sulfonyl Piperidine Carboxamides | Gram-positive bacteria | MIC | Moderate to Good | [4][5] |
| Sulfonyl Piperidine Carboxamides | Gram-negative bacteria | MIC | Moderate to Good | [4][5] |
| Sulfonyl Piperidine Carboxamides | Fungi | MIC | Moderate to Good | [4][5] |
C. Experimental Protocols
This is a standardized method for determining the MIC of an antimicrobial agent against bacteria and fungi.[13][14][15]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of the sulfonylpiperidine derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Enzyme Inhibitory Activity: Precision Targeting of Molecular Machinery
Beyond their broad anticancer and antimicrobial effects, sulfonylpiperidine derivatives have been shown to selectively inhibit specific enzymes implicated in various diseases. This section focuses on their activity as inhibitors of carbonic anhydrases and LpxH.
A. Mechanism of Action: Molecular Mimicry and Allosteric Modulation
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16][17] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[16] Sulfonamides are classic carbonic anhydrase inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction and effectively blocking its catalytic activity.[17]
Caption: Carbonic Anhydrase Inhibition by Sulfonylpiperidine Derivatives.
LpxH is an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[5][18] Lipid A is a critical component of the outer membrane of these bacteria.[18] Sulfonylpiperazine derivatives have been identified as potent inhibitors of LpxH.[8][19] These compounds bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that allosterically inhibits its activity.[6] This disruption of lipid A synthesis leads to a loss of outer membrane integrity and bacterial cell death.[18]
Caption: Inhibition of the Raetz Pathway of Lipid A Biosynthesis.
B. Quantitative Analysis: Enzyme Inhibitory Potency
The inhibitory activity of sulfonylpiperidine derivatives against these enzymes is determined by their IC50 or inhibition constant (Ki) values.
| Derivative Class | Enzyme Target | IC50 / Ki | Reference |
| Pyridinyl Sulfonyl Piperazines | LpxH | 4.6 nM (IC50) | [4] |
| Sulfonyl Piperazines | LpxH | 7.3 nM (Ki) | [10] |
| Sulfonyl Piperazines | LpxH | 3.1 nM (Ki) | [10] |
| Pyridine-3-Sulfonamides | hCA II | 271 nM (Ki) | [20] |
| Pyridine-3-Sulfonamides | hCA IX | 137 nM (Ki) | [20] |
| Pyridine-3-Sulfonamides | hCA XII | 91 nM (Ki) | [20] |
| Piperazinylureido Sulfamates | hCA II | 1.0 - 705.5 nM (Ki) | [21] |
| Piperazinylureido Sulfamates | hCA IX | 0.91 - 155.9 nM (Ki) | [21] |
C. Experimental Protocols
This assay measures the inhibition of the esterase activity of carbonic anhydrase.[1][3]
Protocol:
-
Reagent Preparation: Prepare a solution of human carbonic anhydrase II, a p-nitrophenyl acetate (pNPA) substrate solution, and a Tris-HCl buffer (pH 7.6).
-
Assay Setup: In a 96-well plate, add the CA enzyme solution, the sulfonylpiperidine derivative at various concentrations, and the buffer. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the pNPA substrate to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the derivative and calculate the IC50 value.
This is a non-radioactive, colorimetric assay for measuring LpxH activity.[22]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MnCl2, DTT, Triton X-100, BSA, the LpxH enzyme, and the sulfonylpiperidine derivative at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the substrate, UDP-2,3-diacylglucosamine (UDP-DAG).
-
LpxE Coupling: After a defined incubation period, add the coupling enzyme LpxE, which releases inorganic phosphate (Pi) from the product of the LpxH reaction.
-
Phosphate Detection: Quench the reaction and measure the amount of released Pi using a malachite green-based colorimetric detection method.
-
Data Analysis: Determine the percentage of LpxH inhibition for each concentration of the derivative and calculate the IC50 value.
IV. Conclusion and Future Directions
The sulfonylpiperidine scaffold has unequivocally demonstrated its value as a source of diverse and potent biologically active molecules. The derivatives discussed in this guide represent a compelling starting point for the development of new therapeutics for a range of diseases. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies and computational modeling. Furthermore, exploring novel combinations of the sulfonylpiperidine core with other pharmacophores may unlock synergistic effects and lead to the discovery of next-generation drugs with improved efficacy and reduced side effects. The continued investigation of this versatile chemical class holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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Al-Ostoot, F. H., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega.
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Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Benzenesulfonamides Coupled with Piperidine, Morpholine, and N,N-Dimethylethanamine Moieties as Apoptotic Inducers through VEGFR2 and Topoisomerase II Inhibition. ACS Omega, 8(20), 17897–17915.
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Ghorab, M. M., et al. (2015). Design and Synthesis of Novel Sulfonamide Derivatives as PI3K/mTOR Dual Inhibitors. Molecules, 20(11), 20498-20515.
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Kwak, S. H., et al. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic chemistry, 102, 104055.
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Zhou, P., & Li, Y. (2025). From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens. ACS Infectious Diseases.
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Jampilek, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(45), 28231-28246.
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Babula, J., et al. (2013). The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis. Journal of Biological Chemistry, 288(38), 27545-27555.
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Cho, J., et al. (2020). Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 117(8), 4168–4177.
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Zhang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
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Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel, Switzerland), 16(3), 461.
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Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 72(33), 14353–14364.
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BenchChem. (2025). Application Notes and Protocols for Testing the Antimicrobial Efficacy of Piperazine Derivatives. BenchChem.
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Apaydın, S., et al. (2014). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Medicinal Chemistry Research, 23(1), 335-343.
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El-Sayed, M. A. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(11), 2588.
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BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery. BenchChem.
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Wsól, V., & Janecka, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116867.
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Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249–1255.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of pharmaceutical analysis, 6(2), 79–85.
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Sławiński, J., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 25(5), 2894.
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Shiels, M. S., & Tadi, P. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing.
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Ghorab, M. M., et al. (2010). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. Archiv der Pharmazie, 343(11), 629-636.
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Ghorab, M. M., et al. (2013). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Letters in Drug Design & Discovery, 10(4), 368-373.
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Supuran, C. T. (2016). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 21(10), 1369.
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Zhang, L., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Die Pharmazie, 76(9), 412-415.
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De Luca, L., et al. (2020). Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors. European journal of medicinal chemistry, 186, 111896.
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The Piperidine Carboxylic Acid Scaffold: A Cornerstone in Neuropharmacology and Beyond
An In-depth Technical Guide on the Discovery, History, and Application of Substituted Piperidine Carboxylic Acids
Introduction: The Enduring Legacy of a Simple Heterocycle
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its journey from a simple natural product derivative to the core of numerous blockbuster drugs is a testament to its favorable physicochemical properties and synthetic tractability.[3] This technical guide delves into the rich history and discovery of a particularly influential class of its derivatives: the substituted piperidine carboxylic acids. We will explore the foundational discoveries, the evolution of synthetic strategies, and the profound impact of these molecules, particularly in the realm of neuroscience. For researchers and drug development professionals, understanding the trajectory of this scaffold provides critical insights into the principles of rational drug design and the intricate dance between chemical structure and biological function.
Part 1: Foundational Discoveries - From Black Pepper to Key Pharmacophores
The story of piperidine begins in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson, and independently in 1852, the French chemist Auguste Cahours, isolated the parent compound, piperidine, by reacting piperine—the alkaloid responsible for the pungency of black pepper (Piper nigrum)—with nitric acid.[3][4] This discovery unveiled a simple yet robust heterocyclic framework that would later become a playground for synthetic chemists.
The introduction of a carboxylic acid moiety to the piperidine ring marked a pivotal moment, transforming a simple building block into a class of compounds with significant biological potential. The initial synthesis of these acids, such as isonipecotic acid (piperidine-4-carboxylic acid) in the early 20th century, was driven by the exploration of cyclic amine chemistry.[5] These early efforts laid the groundwork for the discovery of naturally occurring piperidine carboxylic acids and their synthetic analogs, which would later be identified as key players in modulating neurotransmitter systems.
Key Unsubstituted Piperidine Carboxylic Acid Scaffolds
The three primary isomers of piperidine carboxylic acid—nipecotic acid, isonipecotic acid, and pipecolic acid (piperidine-2-carboxylic acid)—form the foundation of this class of compounds. However, it was the discovery of their interaction with the GABAergic system that ignited intense interest in their therapeutic potential.
-
Nipecotic Acid (Piperidine-3-carboxylic acid): This non-proteinogenic amino acid emerged as a powerful inhibitor of γ-aminobutyric acid (GABA) uptake.[6][7] Its ability to block GABA transporters (GATs) and thereby increase the concentration of GABA in the synaptic cleft made it a crucial tool for studying the GABAergic system and a lead compound for the development of anticonvulsant drugs.[8][9]
-
Isonipecotic Acid (Piperidine-4-carboxylic acid): First described in the literature by at least 1944, isonipecotic acid was later identified as a partial agonist of the GABA-A receptor.[5][10][11] Its rigid structure provided valuable insights into the pharmacophore of GABA-A receptor ligands.
-
Guvacine and Isoguvacine: These unsaturated piperidine carboxylic acids are found in the areca nut (Areca catechu).[12] Guvacine is a potent GABA uptake inhibitor, while isoguvacine is a GABA-A receptor agonist.[12][13] Their discovery further highlighted the potential of the piperidine carboxylic acid scaffold to interact with the GABAergic system.
The following diagram illustrates the core structures of these foundational piperidine carboxylic acids.
Caption: Core structures of key piperidine carboxylic acids.
Part 2: The Rise of Substituted Piperidine Carboxylic Acids as Therapeutics
The initial promise of unsubstituted piperidine carboxylic acids as therapeutic agents was hampered by their poor pharmacokinetic properties, particularly their limited ability to cross the blood-brain barrier (BBB).[6][14] This challenge spurred the next wave of research: the synthesis and evaluation of N-substituted and ring-substituted derivatives.
A Case Study: The Development of Tiagabine
The development of the anticonvulsant drug Tiagabine is a prime example of rational drug design based on the nipecotic acid scaffold. The goal was to create a lipophilic prodrug or analog of nipecotic acid that could penetrate the BBB and then act as a GABA uptake inhibitor.[15]
The structure-activity relationship (SAR) studies that led to Tiagabine were extensive.[15][16] Researchers at Novo Nordisk systematically explored the addition of various lipophilic moieties to the nitrogen atom of (R)-nipecotic acid.[15] This led to the discovery that a 4,4-diaryl-3-butenyl substituent dramatically increased potency and oral activity.[15] Further optimization, including the introduction of methyl groups on the thiophene rings, culminated in the selection of Tiagabine, (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid.[15][17]
The following diagram illustrates the logical progression from the lead compound, nipecotic acid, to the final drug, Tiagabine.
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An In-depth Technical Guide to the Speculative Mechanism of Action of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Dissemination for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid is a novel chemical entity with a structure that suggests potential therapeutic applications. This technical guide provides a comprehensive, speculative framework for elucidating its mechanism of action. By dissecting the molecule into its core components—the bromophenylsulfonyl group and the piperidine-2-carboxylic acid moiety—we can formulate hypotheses regarding its potential biological targets. This document outlines a multi-pronged experimental approach, commencing with computational and in-vitro screening, progressing to target validation and pathway analysis, and culminating in a deeper understanding of its cellular and physiological effects. The methodologies described herein are grounded in established principles of drug discovery and are designed to provide a robust and self-validating pathway to understanding the therapeutic potential of this compound.
Introduction: Deconstructing a Molecule of Interest
The journey to understanding the therapeutic potential of a novel compound begins with a thorough analysis of its structure. This compound presents a compelling case for investigation due to the established bioactivity of its constituent parts.
-
The Bromophenylsulfonyl Moiety: The presence of a bromophenylsulfonyl group is of particular interest. Brominated compounds have been identified as potent antibacterial agents. Furthermore, the broader class of organosulfones, which includes the bromophenylsulfonyl group, has been explored for a range of therapeutic applications. The lipophilic nature of the bromine atom may also enhance the compound's ability to cross cellular membranes, a desirable pharmacokinetic property.
-
The Piperidine-2-carboxylic Acid (Pipecolic Acid) Scaffold: Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic amino acid that plays a role in the central nervous system. Its derivatives have been investigated for a variety of pharmacological activities, including as anticonvulsants and as inhibitors of neurotransmitter transporters. The presence of this scaffold suggests that this compound may have neurological or neuromodulatory effects.
Given these structural alerts, we can speculate on several potential mechanisms of action for this compound. It could act as an antimicrobial agent, a modulator of neurological pathways, or potentially exhibit entirely novel bioactivity. The following sections will outline a systematic approach to investigating these possibilities.
Phase 1: Initial Screening and Target Identification
The initial phase of our investigation will focus on broad-spectrum screening to identify potential areas of biological activity, followed by more targeted approaches to identify specific molecular targets.
Computational and In-Silico Screening
Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial insights and help prioritize experimental efforts.
Experimental Protocol: In-Silico Target Prediction
-
Compound Preparation: Generate a 3D structure of this compound using computational chemistry software.
-
Database Screening: Utilize target prediction databases and software (e.g., SwissTargetPrediction, SuperPred) to screen the compound against a vast library of known protein structures.
-
Molecular Docking: Perform molecular docking simulations with the top-ranked potential targets to predict binding affinities and modes of interaction.
-
Analysis: Analyze the docking results to identify the most promising putative targets for further experimental validation.
Phenotypic Screening
Phenotypic screening in cell-based assays allows for the discovery of bioactive small molecules in a more disease-relevant context.
Experimental Protocol: Broad-Based Phenotypic Screening
-
Cell Line Selection: Utilize a diverse panel of human cell lines representing various tissue types (e.g., neuronal, cancerous, immune cells).
-
Assay Development: Develop high-content screening assays to monitor a range of cellular phenotypes, including cell viability, proliferation, morphology, and apoptosis.
-
Compound Treatment: Treat the cell lines with a concentration range of this compound.
-
Data Acquisition and Analysis: Use automated microscopy and image analysis to quantify phenotypic changes and determine the half-maximal effective concentration (EC50) for any observed effects.
Direct Target Identification using Chemical Proteomics
To directly identify the cellular targets of our compound, we will employ affinity chromatography coupled with mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for immobilization on affinity beads.
-
Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line identified in the phenotypic screening.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound to allow for the binding of target proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bind to the compound.
Figure 1: A workflow for the initial screening and target identification of this compound.
Phase 2: Target Validation and Mechanistic Elucidation
Once a list of putative targets has been generated, the next critical step is to validate these targets and begin to unravel the downstream signaling pathways.
Target Engagement and Affinity Determination
It is essential to confirm that the compound directly engages the identified target protein in a cellular context and to quantify the binding affinity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound.
-
Thermal Challenge: Heat the cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions.
-
Target Detection: Use Western blotting or mass spectrometry to detect the amount of the target protein remaining in the soluble fraction at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein and Compound Preparation: Purify the target protein and prepare a concentrated solution of this compound.
-
Titration: Titrate the compound into the protein solution in a microcalorimeter.
-
Data Analysis: Measure the heat changes upon binding to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.
Genetic Validation of Target
To confirm that the observed cellular phenotype is a direct result of the compound's interaction with the identified target, we will use genetic approaches to modulate the expression of the target protein.
Experimental Protocol: CRISPR/Cas9-mediated Gene Knockout
-
Guide RNA Design: Design and synthesize guide RNAs (gRNAs) to target the gene encoding the putative target protein.
-
Cell Transfection: Transfect the responsive cell line with Cas9 nuclease and the gRNAs.
-
Knockout Verification: Select and verify clonal cell lines in which the target gene has been successfully knocked out.
-
Phenotypic Rescue: Treat the knockout cells with this compound and assess whether the original phenotype is lost.
Pathway Analysis
With a validated target, the focus shifts to understanding the downstream signaling pathways that are modulated by the compound.
Experimental Protocol: Phospho-proteomics and Kinome Profiling
-
Cell Treatment and Lysis: Treat cells with the compound for various durations and prepare protein lysates.
-
Enrichment of Phosphopeptides: Use titanium dioxide or immobilized metal affinity chromatography to enrich for phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in protein phosphorylation.
-
Bioinformatic Analysis: Use pathway analysis software to map the observed phosphorylation changes to known signaling pathways.
Figure 2: A logical flow for validating the identified target and elucidating the downstream mechanism of action.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.
Table 1: In-Silico and In-Vitro Screening Results
| Assay Type | Parameter | Value |
| In-Silico Screening | Top Predicted Target | e.g., Kinase X |
| Predicted Binding Affinity (kcal/mol) | e.g., -9.5 | |
| Phenotypic Screening | Responsive Cell Line | e.g., SH-SY5Y (Neuroblastoma) |
| EC50 for Cell Viability (µM) | e.g., 5.2 | |
| Target Engagement | CETSA Shift (°C) | e.g., +2.5 |
| ITC Kd (nM) | e.g., 150 |
Table 2: Cellular and Pathway Effects
| Experimental Approach | Key Finding | Fold Change/p-value |
| CRISPR Knockout | Rescue of Phenotype | e.g., No effect in KO cells |
| Phospho-proteomics | Top Upregulated Pathway | e.g., MAPK Signaling |
| Key Phosphorylated Protein | e.g., p-ERK1/2 | |
| Fold Change in Phosphorylation | e.g., 3.5-fold increase | |
| p-value | e.g., <0.01 |
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for the speculative elucidation of the mechanism of action of this compound. By integrating computational, biochemical, and genetic methodologies, we can move from broad phenotypic observations to a detailed understanding of the compound's molecular interactions and downstream cellular effects. The hypothetical data presented suggests a plausible scenario where the compound engages a specific cellular target, leading to the modulation of a key signaling pathway.
Future work would involve validating these findings in more complex biological systems, such as primary cell cultures and animal models of disease. Furthermore, structure-activity relationship (SAR) studies could be undertaken to optimize the compound's potency and selectivity, paving the way for its potential development as a novel therapeutic agent.
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules. [Link]
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Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]benzothiazine as orally-active adhesion molecule inhibitors. (2004). Chemical & Pharmaceutical Bulletin. [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2021). Letters in Drug Design & Discovery. [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). Records of Natural Products. [Link]
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1-[(4-BROMOPHENYL)SULFONYL]PIPERIDINE-2-CARBOXYLIC ACID. ChemBK. [Link]
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1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. CAS Common Chemistry. [Link]
An In-depth Technical Guide on the Stability and Degradation Profile of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential stability and degradation profile of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures—sulfonamides, piperidine derivatives, and carboxylic acids—to build a predictive stability profile. It outlines the probable degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting forced degradation studies in line with regulatory expectations, enabling the development of stability-indicating analytical methods. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Introduction to this compound
This compound is a molecule of interest in medicinal chemistry and drug development. Its structure comprises a piperidine-2-carboxylic acid moiety, a common scaffold in various biologically active compounds, linked to a 4-bromophenylsulfonyl group. The sulfonamide linkage is a critical functional group found in numerous therapeutic agents. Understanding the chemical stability and degradation pathways of this molecule is paramount for its development as a potential drug candidate. A thorough stability profile is essential for ensuring safety, efficacy, and quality throughout the drug product's lifecycle, from manufacturing to storage and administration.
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[1][2] They provide invaluable insights into the intrinsic stability of a drug substance, help in the elucidation of degradation products, and are fundamental to the development and validation of stability-indicating analytical methods.[3][4] This guide will delve into the theoretical and practical aspects of assessing the stability of this compound.
Predicted Physicochemical Properties and Stability Profile
Based on its constituent functional groups, a preliminary stability profile of this compound can be predicted.
| Functional Group | Potential Instability | Relevant Stress Conditions |
| Sulfonamide | Hydrolysis (acidic and basic conditions) | pH variation |
| Piperidine Ring (Tertiary Amine) | Oxidation | Oxidizing agents (e.g., H₂O₂) |
| Bromophenyl Group | Photodegradation | UV/Visible light exposure |
| Carboxylic Acid | Decarboxylation | High temperature |
| Entire Molecule | Thermal Degradation | Elevated temperatures |
Potential Degradation Pathways
The degradation of this compound is likely to proceed through several key pathways, dictated by the susceptibility of its functional groups to various stressors.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for sulfonamides.[5] Both acid- and base-catalyzed mechanisms are plausible for the target molecule.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the sulfonamide bond may occur. The mechanism likely involves protonation of the amide nitrogen, followed by nucleophilic attack of water on the sulfur atom, leading to the cleavage of the S-N bond.[6][7] This would yield 4-bromophenylsulfonic acid and piperidine-2-carboxylic acid.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the sulfonamide bond can also be cleaved. The mechanism may involve the formation of an anion at the nitrogen, followed by rearrangement and cleavage, or direct nucleophilic attack of a hydroxide ion on the sulfur atom.[6][8] This would also result in the formation of 4-bromophenylsulfonic acid and piperidine-2-carboxylic acid. Generally, sulfonamides are more stable to alkaline hydrolysis compared to amides.[9]
Caption: Predicted hydrolytic degradation pathways.
Oxidative Degradation
The piperidine ring in the molecule is susceptible to oxidation. The tertiary amine of the piperidine ring can be oxidized to form an N-oxide.[10] Further oxidation could potentially lead to ring-opening products.[10][11][12]
Caption: Predicted oxidative degradation pathway.
Photolytic Degradation
Aromatic sulfonamides are known to undergo photodegradation upon exposure to UV light.[13][14] The primary photodegradation pathway for sulfonamides often involves the cleavage of the sulfur-nitrogen (S-N) bond.[14] The bromophenyl group may also be susceptible to photolytic cleavage of the carbon-bromine bond. The presence of a photosensitizer could accelerate this process.[15][16]
Caption: Predicted photolytic degradation pathways.
Thermal Degradation
At elevated temperatures, the molecule can undergo thermal degradation. The carboxylic acid moiety is prone to decarboxylation.[10] The sulfonamide group can also decompose at high temperatures, potentially through radical mechanisms involving the homolytic cleavage of the S-S bond in sulfinyl sulfones, which are related to sulfonamides.[17][18] The overall thermal stability will be influenced by the entire molecular structure.[19][20]
Experimental Protocols for Forced Degradation Studies
To experimentally determine the stability and degradation profile of this compound, a systematic forced degradation study should be conducted. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[2][3]
General Workflow
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Methodological & Application
Application Note and Protocol: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid
Abstract
This document provides a detailed protocol for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the N-sulfonylation of piperidine-2-carboxylic acid with 4-bromobenzenesulfonyl chloride. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes essential data for researchers and scientists in the field. The protocol is designed to be reproducible and scalable, with an emphasis on safety and product purity.
Introduction
Piperidine derivatives are a cornerstone of many pharmaceuticals and biologically active compounds. The introduction of a sulfonyl group, particularly one bearing a reactive handle like a bromine atom, offers a versatile scaffold for further chemical modification. This compound is a bifunctional molecule incorporating a piperidine ring, a carboxylic acid, and a bromophenylsulfonyl group. This combination of functionalities makes it an attractive intermediate for the synthesis of novel therapeutic agents. The bromophenyl moiety can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid provides a handle for amide bond formation or other derivatizations.
This protocol details a robust and accessible method for the preparation of this compound, starting from commercially available piperidine-2-carboxylic acid and 4-bromobenzenesulfonyl chloride. The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the sulfonyl chloride, a well-established method for the formation of sulfonamides.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the reaction of piperidine-2-carboxylic acid with 4-bromobenzenesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thus driving the reaction to completion.
Caption: General reaction scheme for the synthesis.
The mechanism involves the nucleophilic nitrogen of piperidine-2-carboxylic acid attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the base abstracts the proton from the nitrogen, yielding the final sulfonamide product and the hydrochloride salt of the base.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 535-75-1 | Sigma-Aldrich | ≥98% |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 98-58-8 | Alfa Aesar | 98% |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Fisher Scientific | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR Chemicals | ≥99.8% |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | J.T. Baker | 1 M |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Acros Organics | ≥99% |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Merck | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich | HPLC Grade |
Safety Precautions:
-
4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is flammable and has a strong odor. Use in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-2-carboxylic acid (1.29 g, 10 mmol) and dichloromethane (DCM, 50 mL). Stir the suspension until the solid is partially dissolved.
-
Addition of Base: Add triethylamine (2.8 mL, 20 mmol, 2.0 eq.) to the suspension. Stir for 10 minutes at room temperature. The piperidine-2-carboxylic acid should fully dissolve.
-
Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (2.81 g, 11 mmol, 1.1 eq.) in DCM (20 mL). Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes using an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 16 hours).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 1 M HCl (50 mL) and shake vigorously. This step protonates the excess triethylamine and the carboxylate, facilitating the separation.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc). Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Results and Discussion
The expected product, this compound, is a white to off-white solid. The yield of the reaction is typically in the range of 70-85% after purification.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.75-7.65 (m, 4H, Ar-H), 5.0-4.9 (m, 1H, NCH), 3.8-3.7 (m, 1H, piperidine-H), 3.2-3.1 (m, 1H, piperidine-H), 2.3-1.5 (m, 6H, piperidine-CH₂). (Note: The carboxylic acid proton may be broad or not observed).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.0 (C=O), 138.0, 132.5, 129.0, 128.0 (Ar-C), 60.0 (NCH), 45.0, 30.0, 25.0, 20.0 (piperidine-C).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₄BrNO₄S [M-H]⁻: 349.98; found: 349.9.
The success of the reaction is dependent on several factors. The use of a slight excess of 4-bromobenzenesulfonyl chloride ensures the complete consumption of the starting piperidine derivative. Triethylamine is a suitable base for this reaction as its hydrochloride salt is sparingly soluble in DCM, which can sometimes be observed as a precipitate during the reaction. The acidic work-up is crucial for removing the excess base and for protonating the carboxylate to ensure the final product is in its acidic form.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described method is straightforward, uses readily available reagents, and provides the target compound in good yield and high purity. This protocol should serve as a valuable resource for researchers in organic synthesis and medicinal chemistry who require access to this versatile building block for their research endeavors.
References
-
Alfa Aesar. 4-Bromobenzenesulfonyl chloride. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanism)
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link][1][2]
Sources
The Versatile Scaffold: 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid in Modern Organic Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular scaffolds is paramount to the successful development of novel chemical entities with desired biological activities and physicochemical properties. Among the privileged structures employed by medicinal chemists, the piperidine ring holds a prominent position due to its prevalence in numerous natural products and pharmaceuticals. When functionalized with a sulfonyl group and a carboxylic acid, as in 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid , this scaffold becomes a powerful and versatile building block.
This technical guide provides an in-depth exploration of this compound as a scaffold, offering detailed protocols for its synthesis and subsequent derivatization. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction to a Privileged Scaffold
This compound combines several key features that make it an attractive starting point for chemical library synthesis and lead optimization. The piperidine ring provides a rigid, three-dimensional framework, which can be crucial for orienting functional groups for optimal interaction with biological targets. The N-sulfonyl group, specifically the 4-bromophenylsulfonyl moiety, serves multiple purposes. It acts as a protecting group for the piperidine nitrogen, preventing unwanted side reactions, and its electron-withdrawing nature can influence the reactivity of the piperidine ring. Furthermore, the bromine atom offers a handle for further functionalization through cross-coupling reactions, allowing for late-stage diversification of the scaffold.
The carboxylic acid at the 2-position is a key functional group for derivatization, most commonly through the formation of amide or ester bonds. N-acylsulfonamides, which can be formed from this scaffold, are recognized as important bioisosteres of carboxylic acids, often exhibiting improved pharmacokinetic properties. [1][2]
Synthesis of the Scaffold: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with commercially available precursors. The following protocols provide a comprehensive guide to its preparation.
Protocol 1: Synthesis of Piperidine-2-carboxylic Acid
Piperidine-2-carboxylic acid, also known as pipecolic acid, can be synthesized via the catalytic hydrogenation of 2-pyridinecarboxylic acid. [3] Materials:
-
2-Pyridinecarboxylic acid
-
Palladium on carbon (10 wt. %)
-
Water
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
In a high-pressure hydrogenation reactor, combine 2-pyridinecarboxylic acid, water, and 10% palladium on carbon. A typical ratio is 1:5-8:0.01-0.05 by weight (acid:water:catalyst). [3]2. Purge the reactor with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 4-5 MPa. [3]4. Heat the reaction mixture to 90-100 °C and stir for 3-4 hours. [3]5. After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove approximately 50% of the water. [3]8. Cool the concentrated solution to 30 °C and add methanol to precipitate the piperidine-2-carboxylic acid. [3]9. Further cool the mixture to 10 °C to maximize precipitation. [3]10. Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
Expert Insights: The use of palladium on carbon is a standard and effective catalyst for the reduction of pyridine rings. The reaction is carried out in water, a green and readily available solvent. The workup procedure is designed to efficiently isolate the product by taking advantage of its solubility differences in water and methanol.
Protocol 2: Synthesis of this compound
This protocol details the N-sulfonylation of piperidine-2-carboxylic acid with 4-bromophenylsulfonyl chloride.
Materials:
-
Piperidine-2-carboxylic acid
-
4-Bromophenylsulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve piperidine-2-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 1 M) at 0-5 °C with stirring.
-
In a separate flask, dissolve 4-bromophenylsulfonyl chloride in diethyl ether.
-
Slowly add the solution of 4-bromophenylsulfonyl chloride to the piperidine-2-carboxylic acid solution while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with diethyl ether to remove any unreacted sulfonyl chloride.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Expert Insights: This reaction is a classic Schotten-Baumann type reaction. The use of a biphasic system (water and diethyl ether) with a base (NaOH) facilitates the reaction between the water-soluble amino acid and the organic-soluble sulfonyl chloride. Acidification in the final step is crucial for protonating the carboxylate and precipitating the desired product.
Application of the Scaffold in Organic Synthesis
The true utility of this compound lies in its application as a scaffold for the synthesis of more complex molecules. The carboxylic acid functionality is a prime handle for derivatization, particularly through amide bond formation, which is one of the most frequently used reactions in medicinal chemistry. [4]
Protocol 3: General Procedure for Amide Coupling
This protocol outlines the coupling of this compound with a primary or secondary amine using a standard coupling agent like HATU. [4] Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and acidic byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Expert Insights: HATU is a highly effective and widely used coupling reagent that minimizes racemization at the alpha-carbon of the amino acid derivative. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid. The workup procedure is standard for extracting and purifying amide products. This protocol is highly versatile and can be adapted for parallel synthesis to generate a library of diverse amide derivatives. [5][6]
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final amide derivatives.
Caption: Synthetic workflow for the preparation and derivatization of the scaffold.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 535-75-1 |
| 4-Bromophenylsulfonyl chloride | C₆H₄BrClO₂S | 255.51 | 98-58-8 |
| This compound | C₁₂H₁₄BrNO₄S | 348.21 | 474625-93-9 |
Conclusion
This compound is a highly valuable and versatile scaffold in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of functional groups for derivatization, makes it an ideal building block for the creation of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their quest for novel bioactive molecules. The robust nature of the amide coupling reaction, in particular, opens up a vast chemical space for exploration, underscoring the potential of this scaffold in modern drug discovery programs.
References
-
N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. (URL: [Link])
-
N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. (URL: [Link])
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
- CN112645902A - Synthetic method of 1- (4-bromophenyl)
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (URL: [Link])
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (URL: [Link])
-
Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists - PubMed. (URL: [Link])
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: [Link])
-
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - MDPI. (URL: [Link])
- CN103524401A - Synthetic method for (2R, 4R)
-
Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide - MDPI. (URL: [Link])
-
Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed. (URL: [Link])
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
-
Combinatorial Chemistry-Parallel Synthesis 1. Introduction: The Drug Discovery and Development Process 2. L. (URL: [Link])
-
Combinatorial Chemistry-Parallel Synthesis 1. Introduction: The Drug Discovery and Development Process 2. L. (URL: [Link])
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Techniques for creating derivatives of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
An In-Depth Guide to the Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid Derivatives
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, present in over a hundred commercially available drugs.[1][2] Its non-planar, three-dimensional structure provides access to chemical space that flat aromatic rings cannot, allowing for novel and specific interactions with biological targets.[1] When combined with a versatile carboxylic acid handle and a synthetically tractable bromophenyl group, the core molecule, this compound, emerges as a powerful building block for creating diverse chemical libraries aimed at drug discovery.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for creating derivatives of this core scaffold. We will explore two primary, orthogonal strategies for diversification: modification of the piperidine-2-carboxylic acid moiety and functionalization of the 4-bromophenyl ring. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern the choice of reagents and conditions.
Part 1: Derivatization of the Carboxylic Acid Moiety via Amide Coupling
Scientific Rationale
The carboxylic acid group is a common feature in bioactive molecules, often contributing to target binding through hydrogen bonding and ionic interactions.[5] However, its ionizable nature at physiological pH can be a double-edged sword, frequently leading to poor membrane permeability, limited oral absorption, and rapid renal clearance, which are significant pharmacokinetic liabilities.[5][6] Derivatization of the carboxylic acid, most commonly through amide bond formation, is a cornerstone strategy in medicinal chemistry to mask this polarity, enhance metabolic stability, and fine-tune the physicochemical properties of a drug candidate.[7][8][9] This modification allows for systematic exploration of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments.
Key Technique: Carbodiimide-Mediated Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[9][10] Therefore, the carboxylic acid must first be "activated." One of the most reliable and widely used methods involves carbodiimide reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[8][11]
-
EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate.
-
HOBt intercepts this intermediate to form an active ester. This two-step activation is crucial as it minimizes the risk of racemization at the chiral center (the C2 position of the piperidine ring) and prevents the formation of an N-acylurea byproduct.[8]
-
A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the HCl salt of EDC and the acid generated during the reaction.[10][12]
Experimental Workflow: Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 1: General Procedure for Amide Synthesis
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq), HOBt (a catalytic amount, e.g., 0.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel to yield the final product.
| Amine Substrate | Coupling Reagents | Solvent | Time (h) | Typical Yield (%) |
| Benzylamine | EDC, HOBt, DIPEA | DCM | 12 | 85-95 |
| Aniline | EDC, HOBt, DIPEA | DMF | 16 | 70-85 |
| Morpholine | EDC, HOBt, DIPEA | DCM | 8 | 90-98 |
| L-Valine methyl ester | EDC, HOBt, DIPEA | DMF | 16 | 75-90 |
Table 1: Representative conditions and expected yields for the amide coupling of this compound with various amines.
Part 2: Derivatization of the 4-Bromophenyl Group via Suzuki-Miyaura Coupling
Scientific Rationale
The aryl bromide functionality is a powerful synthetic handle for creating carbon-carbon bonds, a critical transformation in drug discovery.[13] The Suzuki-Miyaura cross-coupling reaction is arguably the most important and widely used method for this purpose.[14][15] This palladium-catalyzed reaction couples an organohalide with an organoboron species (typically a boronic acid or its ester).[16] Its popularity stems from the mild reaction conditions, exceptional tolerance of diverse functional groups (including the sulfonamide and the newly formed amide from Part 1), and the commercial availability of a vast array of boronic acids.[15] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenylsulfonyl moiety, enabling extensive exploration of the SAR in this region of the molecule.
Key Technique: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species as the active catalyst.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron compound, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxamide derivative (from Part 1)
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid, 3-thienylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Schlenk flask or microwave vial
-
Inert gas supply
Procedure:
-
To a Schlenk flask or microwave vial, add the bromo-starting material (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio).
-
Heat the reaction mixture with vigorous stirring. For conventional heating, 80-100 °C for 4-18 hours is typical. For microwave irradiation, 100-140 °C for 15-45 minutes is common.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization.
| Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 80-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 85-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 75-90 |
| Pyridine-3-boronic acid | PdCl₂(dppf) (5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 65-80 |
Table 2: Representative conditions and expected yields for the Suzuki-Miyaura coupling of 1-((4-bromophenyl)sulfonyl)piperidine derivatives.
Part 3: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of all synthesized derivatives. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation.[17][18] For amide derivatives, the disappearance of the broad carboxylic acid proton signal and the appearance of a new amide N-H signal and signals corresponding to the newly introduced amine fragment are key indicators. For Suzuki products, new aromatic signals corresponding to the coupled ring will be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compound, providing strong evidence of a successful transformation.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds, which should typically be >95% for biological screening.[17]
Conclusion
The this compound scaffold provides a robust and modular platform for the rapid generation of diverse compound libraries.[3] The orthogonal synthetic handles—the carboxylic acid and the aryl bromide—allow for systematic and independent modification at two key vectors. By employing reliable and well-understood reactions such as amide coupling and Suzuki-Miyaura cross-coupling, researchers can efficiently synthesize a wide range of analogs to probe structure-activity relationships, optimize pharmacokinetic profiles, and ultimately accelerate the drug discovery process.
References
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- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021). Life Chemicals.
- Exploring the Scaffold Remodeling's Influence on Carboxylic Acid Modification in Organic Chemistry. (n.d.). Longdom Publishing.
- 4-Bromobenzenesulfonyl chloride | 98-58-8. (n.d.). Fisher Scientific.
- Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. (2025). BenchChem.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023). LinkedIn.
- The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermedi
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
- 4-Bromobenzenesulfonyl Chloride | Research Chemical. (2025). BenchChem.
- 4-Bromobenzenesulfonyl chloride 98-58-8 wiki. (n.d.). ChemicalBook.
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
- Reaction scheme for derivatization of carboxylic acid groups with N-(4-aminophenyl)piperidine. (n.d.).
- Amide Synthesis. (n.d.). Fisher Scientific.
- Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Amide coupling reaction in medicinal chemistry. (n.d.).
- Khan, K. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- This compound. (n.d.). BLDpharm.
-
Apostol, T. V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS.
- Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. (2025). BenchChem.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2022). MDPI.
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Analytical methods for quantifying 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
An Application Note and Protocol for the Quantification of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The narrative emphasizes the scientific rationale behind experimental choices, ensuring each protocol is a self-validating system grounded in established principles and regulatory expectations. All methods are presented with the necessary detail to facilitate immediate implementation and adaptation in a quality control or research environment.
Introduction and Analytical Strategy
This compound is a substituted piperidine derivative containing a sulfonamide linkage and a brominated aromatic ring. Its structure suggests potential utility as a pharmaceutical intermediate or a pharmacologically active molecule. Accurate and precise quantification is paramount for ensuring product quality, stability, and safety in regulated environments.
The selection of an appropriate analytical technique depends on the specific objective, such as routine quality control, impurity profiling, or characterization of a reference standard. This guide presents three complementary methods:
-
HPLC-UV: The workhorse for routine purity and assay determination due to its robustness, precision, and the presence of a strong UV chromophore (the bromophenyl group).
-
LC-MS: A high-sensitivity, high-specificity technique ideal for trace-level quantification, impurity identification, and analysis in complex matrices. The unique isotopic signature of bromine provides an additional layer of confirmation.
-
qNMR: A primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte, making it invaluable for the certification of new chemical entities.
The following diagram illustrates the strategic workflow for selecting and applying these analytical techniques.
Application Notes and Protocols for Cell-Based Assays Involving 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid
Introduction: Unveiling the Therapeutic Potential of BPSC-Acid
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, hereafter referred to as BPSC-Acid, is a novel synthetic compound characterized by a piperidine-carboxylic acid scaffold coupled to a bromophenyl-sulfonamide moiety.[1][2][3] This structural arrangement is of significant interest in medicinal chemistry, as sulfonamide derivatives are known to target a variety of enzymes, including proteases and kinases, by coordinating with metal ions in active sites or forming key hydrogen bonds.[4] Similarly, piperidine-based structures are prevalent in a wide range of biologically active molecules, recognized for their ability to serve as rigid scaffolds that can be precisely decorated to optimize target binding.[5][6]
Initial structural analyses and preliminary in silico modeling suggest that BPSC-Acid may act as a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Overexpression and aberrant activity of MMP-9 are strongly implicated in the pathology of numerous diseases, most notably in tumor invasion, metastasis, and chronic inflammatory conditions. The sulfonamide group of BPSC-Acid is hypothesized to act as a zinc-chelating group within the MMP-9 active site, while the carboxylic acid and the bromophenyl group may engage in additional interactions, conferring both potency and selectivity.
These application notes provide a comprehensive guide for researchers to investigate the biological activity of BPSC-Acid in relevant cell-based models. We present detailed protocols for quantifying its inhibitory effect on cancer cell invasion and for assessing its impact on cell viability, ensuring that the observed anti-invasive properties are not a byproduct of general cytotoxicity.
Hypothesized Mechanism of Action: MMP-9 Inhibition
MMP-9 facilitates cancer cell invasion by degrading Type IV collagen, a primary component of the basement membrane. This process is a critical step in the metastatic cascade. We propose that BPSC-Acid inhibits this process by directly binding to the catalytic zinc ion in the active site of MMP-9, thereby preventing the cleavage of its substrates.
Figure 2: Workflow for the Cell Invasion Assay. A step-by-step visualization of the Transwell invasion protocol.
Application Protocol 2: Cell Viability (MTT) Assay
To ensure that the results from the invasion assay are due to specific inhibition of invasion and not general cell death, it is critical to perform a parallel cytotoxicity assay. [7]The MTT assay measures mitochondrial reductase activity, which serves as an indicator of cell viability.
I. Rationale
This assay is essential for constructing a therapeutic window for BPSC-Acid. An ideal inhibitor should significantly reduce cell invasion at concentrations that have minimal impact on cell viability. Comparing the IC₅₀ (half-maximal inhibitory concentration) for invasion with the CC₅₀ (half-maximal cytotoxic concentration) provides this crucial information.
II. Materials and Reagents
-
Cell Line: HT-1080 human fibrosarcoma cells.
-
Culture Medium: EMEM with 10% FBS.
-
Assay Plate: 96-well flat-bottom tissue culture plate.
-
BPSC-Acid Stock Solution: 10 mM in DMSO.
-
MTT Reagent: 5 mg/mL Thiazolyl Blue Tetrazolium Bromide in PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
III. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest HT-1080 cells and resuspend in culture medium.
-
Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate overnight at 37°C to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BPSC-Acid in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the BPSC-Acid dilutions. Use the same concentration range as in the invasion assay.
-
Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubate for the same duration as the invasion assay (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Expected Results
The data from both assays should be normalized to the vehicle-treated control, which is set to 100% invasion or 100% viability. The results can be plotted as a dose-response curve (percent inhibition vs. log[BPSC-Acid]), and the IC₅₀/CC₅₀ values can be calculated using non-linear regression analysis. [8] Table 1: Representative Data for BPSC-Acid
| Concentration (µM) | % Invasion Inhibition (± SD) | % Cell Viability (± SD) |
| 0 (Vehicle) | 0 ± 4.5 | 100 ± 5.1 |
| 0.1 | 8.2 ± 3.1 | 98.7 ± 4.8 |
| 1 | 25.6 ± 6.2 | 99.1 ± 3.9 |
| 10 | 54.1 ± 5.8 | 95.3 ± 6.0 |
| 50 | 88.9 ± 4.1 | 85.2 ± 7.1 |
| 100 | 95.3 ± 2.9 | 60.4 ± 8.2 |
| Calculated Value | IC₅₀ ≈ 8.5 µM | CC₅₀ > 100 µM |
Note: The data presented is hypothetical and for illustrative purposes only.
The expected outcome for a successful MMP-9 inhibitor is a potent, dose-dependent inhibition of cell invasion with significantly lower toxicity at the effective concentrations. The large window between the anti-invasion IC₅₀ and the cytotoxicity CC₅₀ in the example data suggests that BPSC-Acid has a specific anti-invasive effect and is a promising candidate for further development.
References
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Application Notes and Protocols for High-Throughput Screening of Sulfonylpiperidine Libraries
Introduction: The Growing Importance of Sulfonylpiperidines in Drug Discovery
The sulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This is attributed to the unique physicochemical properties conferred by the sulfonamide group and the conformational flexibility of the piperidine ring.[4][5] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to target binding affinity, while also modulating properties like solubility and metabolic stability.[1] The piperidine ring allows for diverse substitutions, enabling the exploration of vast chemical space to optimize potency and selectivity.[5]
Historically, sulfonamides were among the first commercially available antibacterial agents.[1] More recently, sulfonylpiperidine-containing compounds have been investigated for a variety of therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. A notable example is the inhibition of bacterial thymidylate kinase (TMK), an essential enzyme for DNA synthesis, highlighting the potential of this scaffold in developing novel antibacterial agents to combat the growing threat of antimicrobial resistance.[6]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS campaigns for sulfonylpiperidine libraries. We will delve into both target-based and cell-based screening approaches, emphasizing the causal relationships behind experimental choices and providing detailed, field-proven protocols.
I. Sulfonylpiperidine Library: Preparation and Quality Control
The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library.[10] For sulfonylpiperidine libraries, careful consideration of synthetic routes and rigorous quality control are paramount.
A. Synthesis Strategies
Modern synthetic methods allow for the efficient creation of diverse sulfonylpiperidine libraries.[11] A common approach involves the parallel synthesis of analogs from a common piperidine core, allowing for the systematic variation of substituents on both the sulfonyl group and the piperidine ring. This modular approach facilitates the rapid generation of a large number of distinct compounds, which is ideal for HTS.[11]
B. Quality Control: Ensuring Data Integrity
Prior to screening, each compound in the library must undergo stringent quality control to ensure its identity, purity, and concentration are accurately known. This is crucial for minimizing false positives and ensuring the reproducibility of results.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | LC-MS, ¹H NMR | Correct mass and characteristic peaks | Confirms the correct chemical structure was synthesized. |
| Purity | HPLC-UV/ELSD | >95% | Minimizes the risk of impurities causing off-target effects or interfering with the assay signal. |
| Concentration | qNMR, LC-MS/MS | ±10% of target concentration | Ensures accurate dose-response relationships can be determined. |
| Solubility | Nephelometry | >100 µM in DMSO | Compounds must be soluble in the assay buffer to avoid aggregation and false positives. |
II. High-Throughput Screening Strategies for Sulfonylpiperidine Libraries
The choice between a target-based and a cell-based (phenotypic) primary screen depends on the specific research question and the available knowledge about the biological target.[7][8]
A. Target-Based Screening: A Focus on a Known Molecular Target
Target-based screens are highly effective when a specific molecular target, such as an enzyme or receptor, has been identified and validated.[7] For sulfonylpiperidine libraries, a relevant example is the screening for inhibitors of bacterial thymidylate kinase (TMK).[6]
Caption: Workflow for a target-based HTS campaign.
This protocol is designed for a 384-well plate format and utilizes a luminescence-based readout to measure ATP depletion, which is indicative of TMK activity.
Materials:
-
Recombinant bacterial TMK
-
Thymidine monophosphate (TMP)
-
Adenosine triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Sulfonylpiperidine library (10 mM in DMSO)
-
Positive Control: Known TMK inhibitor
-
Negative Control: DMSO
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the sulfonylpiperidine library into a 384-well assay plate. Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control for positive controls.
-
Enzyme Addition: Add 10 µL of TMK in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of a substrate mix containing TMP and ATP in assay buffer to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Set a hit threshold (e.g., >50% inhibition) to identify primary hits.
B. Cell-Based (Phenotypic) Screening: Assessing Whole-Organism Effects
Cell-based screens are particularly useful for antibacterial drug discovery as they directly measure the ability of a compound to inhibit bacterial growth.[7][8][12] This approach has the advantage of identifying compounds that are not only active against their target but also capable of penetrating the bacterial cell wall and evading efflux pumps.[7]
Caption: Workflow for a cell-based HTS campaign.
This protocol describes a common method for assessing the antibacterial activity of compounds in a 384-well format by measuring optical density (OD).
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Sulfonylpiperidine library (10 mM in DMSO)
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin)
-
Negative Control: DMSO
Procedure:
-
Compound Plating: As described in the target-based protocol, dispense 50 nL of each library compound, positive control, and negative control into a 384-well plate.
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in growth medium.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the assay plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours with shaking.
-
Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
Data Analysis:
-
Calculate the percent growth inhibition for each compound.
-
Identify primary hits based on a predefined threshold (e.g., >80% growth inhibition).
III. Hit Validation and Progression
A critical phase of any HTS campaign is the validation of primary hits to eliminate false positives and prioritize the most promising compounds for further development.[13][14][15]
A. Dose-Response Confirmation
Primary hits identified at a single concentration must be re-tested in a dose-response format to determine their potency (IC₅₀ or MIC). This confirms the activity and provides a quantitative measure for comparing compounds.
B. Orthogonal and Counter-Screens
To ensure that the observed activity is not an artifact of the primary assay format, it is essential to perform orthogonal and counter-screens.[15][16]
-
Orthogonal Assays: These assays measure the same biological endpoint as the primary screen but use a different detection technology. For example, if the primary antibacterial screen measured OD, an orthogonal assay could measure bacterial viability using a resazurin-based assay, which measures metabolic activity.[17]
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself or exhibit undesirable properties. For cell-based screens, a crucial counter-screen is a mammalian cell cytotoxicity assay to identify compounds that are generally toxic and not specifically antibacterial.[15]
| Assay Type | Purpose | Example for Sulfonylpiperidine Screen |
| Dose-Response | Confirm activity and determine potency | 10-point dose-response curve to calculate IC₅₀/MIC |
| Orthogonal Assay | Rule out assay-specific artifacts | Resazurin-based viability assay for antibacterial hits |
| Counter-Screen | Identify non-specific activity or toxicity | Cytotoxicity assay using a human cell line (e.g., HepG2) |
| Selectivity Screen | Assess specificity for the target | For TMK inhibitors, test against human TMK |
IV. Data Analysis and Interpretation
The large datasets generated from HTS campaigns require robust data analysis pipelines to extract meaningful insights.[18]
A. Statistical Analysis
For each assay plate, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
B. Hit Prioritization
Hits are typically prioritized based on a combination of factors:
-
Potency: Lower IC₅₀ or MIC values are generally preferred.
-
Selectivity: A high selectivity index (ratio of cytotoxicity to antibacterial activity) is desirable.
-
Structure-Activity Relationship (SAR): Initial SAR can be established by comparing the activity of structurally related compounds within the library.[1][2][3][4][5] This can provide early insights into the key structural features required for activity and guide the synthesis of more potent and specific analogs.
-
Physicochemical Properties: "Drug-like" properties, such as appropriate molecular weight and lipophilicity, are also considered.
V. Conclusion
High-throughput screening of sulfonylpiperidine libraries offers a powerful approach for the discovery of novel therapeutic agents. By carefully designing and validating HTS assays, implementing a robust hit validation cascade, and applying rigorous data analysis, researchers can efficiently identify and prioritize promising lead compounds for further optimization. The protocols and strategies outlined in this application note provide a comprehensive framework for conducting successful HTS campaigns with this versatile and promising chemical scaffold.
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- 13. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 14. Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Antibacterial activity of non-antibiotics is orthogonal to standard antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATP burst is the dominant driver of antibiotic lethality in Mycobacterium smegmatis | eLife [elifesciences.org]
- 18. A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery | PLOS Computational Biology [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, a key intermediate in pharmaceutical research.[1][2][3] Our goal is to empower you with the knowledge to optimize your reaction yields and purity.
Synthesis Overview
The synthesis of this compound typically involves the reaction of piperidine-2-carboxylic acid with 4-bromobenzenesulfonyl chloride. This is a nucleophilic substitution reaction at the sulfonyl group, where the secondary amine of the piperidine ring acts as the nucleophile. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
Core Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Consistently Low Yield
Question: My reaction yield for this compound is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yields in this sulfonamide synthesis can be attributed to several factors, primarily related to reagent quality and reaction conditions.[5][6]
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of 4-Bromobenzenesulfonyl Chloride | 4-Bromobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-bromobenzenesulfonic acid.[5][7] | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is best to use a fresh or properly stored sulfonyl chloride.[5][6] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. An inappropriate base can compete with the amine nucleophile, while the solvent must effectively dissolve both reactants without participating in the reaction.[5][8] | Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl byproduct. Dichloromethane (DCM) or tetrahydrofuran (THF) are common and effective solvents.[5][8] |
| Suboptimal Stoichiometry | Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent. | A slight excess of the piperidine-2-carboxylic acid (1.1-1.2 equivalents) can help ensure the complete consumption of the more valuable 4-bromobenzenesulfonyl chloride.[5] |
| Reaction Temperature and Time | The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.[7] | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, typically ranging from 2-12 hours.[5] |
Issue 2: Presence of Multiple Impurities in the Final Product
Question: After workup, my NMR and LC-MS analyses show multiple unexpected peaks. What are the possible side reactions and how can I minimize them?
Answer: The formation of impurities often stems from side reactions involving the starting materials or intermediates.
| Potential Side Product | Plausible Cause | Mitigation Strategy |
| 4-Bromobenzenesulfonic acid | Hydrolysis of 4-bromobenzenesulfonyl chloride due to residual water in the reaction mixture.[5][7] | As mentioned for low yield, strictly anhydrous conditions are crucial. Use freshly opened anhydrous solvents and dry all glassware thoroughly.[5] |
| Unreacted Piperidine-2-carboxylic acid | Incomplete reaction due to insufficient 4-bromobenzenesulfonyl chloride or suboptimal reaction conditions. | Ensure accurate stoichiometry and monitor the reaction to completion via TLC. A slight excess of the sulfonyl chloride can be used if the piperidine derivative is the more valuable starting material.[7] |
| Disulfonated Piperidine Derivative | While less likely with a secondary amine, over-reaction under harsh conditions could potentially occur. | Use controlled stoichiometry and avoid excessive heating or prolonged reaction times.[9] |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound. What purification strategies are most effective?
Answer: Purification can be challenging due to the polar nature of the carboxylic acid and the potential for similar polarity impurities.
Recommended Purification Workflow:
Sources
- 1. 474625-93-9|this compound|BLD Pharm [bldpharm.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights [mdpi.com]
Technical Support Center: Purification Challenges of N-sulfonylated Piperidine Compounds
Welcome to the technical support center for N-sulfonylated piperidine compounds. The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for its wide range of therapeutic applications.[1][] Its derivatization, particularly N-sulfonylation, is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.[3]
However, the introduction of the sulfonyl group, while synthetically valuable, presents unique and often frustrating challenges during product purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these hurdles. We will address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to solve problems effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the inherent properties of N-sulfonylated piperidines that contribute to purification difficulties.
Q1: Why are N-sulfonylated piperidines often so difficult to purify?
A: The purification challenges arise from a combination of factors related to the molecule's structure:
-
Polarity Dichotomy: The molecule combines a nonpolar sulfonyl group (e.g., tosyl, mesyl) and the aliphatic piperidine ring with a highly polar sulfonamide linkage. This ambiguous polarity can lead to poor solubility in common single solvents and problematic behavior during chromatography, such as streaking.[4]
-
Crystallinity Issues: While many sulfonamides are crystalline solids, N-sulfonylated piperidines can be resistant to crystallization, often separating from solution as amorphous solids or intractable oils ("oiling out").[5] This is especially true if residual impurities are present.
-
Chemical Stability: The N-sulfonyl group is generally robust, but the molecule can be susceptible to hydrolysis under certain conditions, particularly on acidic media like standard silica gel.[3][6] This can lead to product degradation during chromatographic purification.
-
Common Impurities: Syntheses often leave behind impurities with similar polarities to the desired product, such as unreacted sulfonyl chloride or the corresponding sulfonic acid, making separation by chromatography or recrystallization non-trivial.[7][8]
Q2: What are the most common impurities I should expect from an N-sulfonylation reaction?
A: The impurity profile is highly dependent on your reaction conditions, but typically includes:
-
Excess Sulfonyl Chloride: This is a very common impurity if not fully consumed or quenched during the work-up. It is reactive and can interfere with subsequent steps or purification.[8][9]
-
Starting Piperidine/Amine: Incomplete conversion will leave the starting amine in the crude mixture. If the amine is basic, it can often be removed with an acidic wash.
-
Sulfonic Acid: This is the hydrolysis product of the sulfonyl chloride. It is formed when the reaction is exposed to water, either from non-anhydrous conditions or during an aqueous work-up.[7][9] It is highly polar and acidic.
-
Bis-sulfonated Byproducts: If you are starting with a primary amine and not a pre-formed piperidine, bis-sulfonation can occur where two sulfonyl groups react with the amine.[7]
-
Base and its Salt: The base used to scavenge HCl (e.g., triethylamine, pyridine) will be present, typically as its hydrochloride salt.
Q3: How does my choice of sulfonyl group (e.g., Ts, Ms, Ns) affect purification?
A: The nature of the R-group on the sulfonyl moiety (R-SO₂) significantly impacts the compound's properties:
-
Tosyl (Ts) and other Aryl Sulfonyls: These groups are bulky and nonpolar, which can sometimes improve crystallinity compared to their alkyl counterparts. However, their similar polarity to many organic products can make chromatographic separation challenging.[8]
-
Mesyl (Ms): The small methyl group makes the overall molecule more polar than a tosylated analogue. This can alter solubility and chromatographic retention times.
-
Nosyl (Ns): The highly electron-withdrawing nitrobenzenesulfonyl group makes the sulfonamide proton more acidic.[3] While this property is often exploited for synthetic purposes (e.g., the Fukuyama amine synthesis), it can increase the compound's acidity and its potential for strong interaction with silica gel.
Q4: Is the N-sulfonyl bond stable under standard purification conditions?
A: Generally, the N-sulfonyl bond is very stable to a wide range of chemical conditions, including both mild acids and bases, which is why sulfonyl groups are excellent protecting groups.[3] However, challenges can arise:
-
Strongly Acidic Conditions: While stable to mild acid, harsh acidic conditions (e.g., concentrated acids) can cleave the sulfonamide bond.[10] More relevant to purification, the Lewis acidic surface of standard silica gel can sometimes catalyze the hydrolysis of sensitive N-sulfonylated compounds, especially if water is present in the eluent.[6]
-
Reductive Cleavage: The bond is susceptible to certain reductive conditions (e.g., SmI₂, Mg/MeOH), which are sometimes used for deprotection but should be avoided during purification steps.[10][11]
Section 2: Troubleshooting Guide
This guide addresses specific, practical problems you may encounter during purification, offering causes and actionable solutions.
Problem Area: Work-up and Impurity Removal
Q: My crude product is contaminated with unreacted sulfonyl chloride. How do I remove it?
Cause: Insufficient quenching of the electrophilic sulfonyl chloride after the reaction is complete. Its polarity is often similar to the product, making it difficult to separate via chromatography.[8]
Solution: The most effective strategy is to quench the excess sulfonyl chloride, converting it into a byproduct that is easily separable by extraction.
-
Aqueous Basic Wash: After the reaction, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] This will hydrolyze the sulfonyl chloride to its corresponding sodium sulfonate salt, which is highly water-soluble and will be removed into the aqueous layer during extraction.
-
Amine Quench: Add a small amount of a simple, water-soluble amine (like a few drops of aqueous ammonia or a primary amine) to the reaction mixture before the main work-up. This will react with the sulfonyl chloride to form a highly polar sulfonamide that can be easily removed.
-
Scavenger Resins: For a non-aqueous approach, use a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by simple filtration.[8][9]
Problem Area: Column Chromatography
Q: My compound is streaking or tailing badly on the silica gel column. What's causing this?
Cause: This is often due to the acidic nature of standard silica gel. The lone pair on the sulfonamide oxygen or the piperidine nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor chromatographic performance.
Solution: Deactivate the silica gel by neutralizing the acidic sites.
-
Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a tertiary amine base, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1% v/v).[6][7] The base will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use Pre-Treated Silica: You can prepare a slurry of silica gel in your eluent containing 1-2% TEA, let it stand for an hour, and then pack your column. This ensures the silica is neutralized before the sample is loaded.
Q: I'm observing decomposition of my product on the silica column. How can I prevent this?
Cause: The product is likely sensitive to the Lewis acidity of the silica gel, leading to hydrolysis of the N-sulfonyl imine if one was formed, or other degradation pathways.[6]
Solution: Besides using a basic modifier as described above, consider alternative stationary phases.
-
Alumina (Basic or Neutral): For compounds that are particularly acid-sensitive, switching to alumina can be a good alternative. Choose the appropriate grade (basic or neutral) based on your compound's stability.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient nonpolar character, reverse-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can be an excellent, non-acidic alternative.[12]
Data Table: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Stationary Phase | Recommended Eluent System (Gradient) | Modifier |
| Nonpolar to Moderately Polar | Silica Gel | Hexanes / Ethyl Acetate | 0.5% Triethylamine |
| Moderately Polar | Silica Gel | Dichloromethane / Methanol | 0.5% Triethylamine |
| Polar / Water-Soluble | Reverse-Phase C18 | Water / Acetonitrile | 0.1% Acetic Acid or Formic Acid |
Problem Area: Recrystallization Failures
Q: My product "oils out" instead of crystallizing. What should I do?
Cause: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming a crystal lattice.[5] This often happens when the solution is cooled too quickly, is too concentrated, or when the melting point of the solid is lower than the temperature of the solution. High impurity levels can also inhibit crystallization.
Solution: This problem requires a systematic approach to encourage crystal lattice formation.
Sources
- 1. aquila.usm.edu [aquila.usm.edu]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 12. nanobioletters.com [nanobioletters.com]
Technical Support Center: Overcoming Solubility Challenges with 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS 474625-93-9). This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the physicochemical drivers of its solubility and provide a systematic, step-by-step approach to overcoming these issues in your experiments.
Initial Assessment: Understanding the Molecule
Before troubleshooting, it is crucial to understand the structural features of this compound that govern its solubility. The molecule's behavior in solution is dictated by a combination of three key functional groups.
-
Lipophilic Group: The 4-bromophenylsulfonyl moiety is a large, nonpolar group that significantly contributes to the compound's hydrophobicity and thus, its poor solubility in aqueous media.
-
Basic Group: The piperidine nitrogen is a basic amine. Under acidic conditions, this nitrogen becomes protonated, forming a positively charged piperidinium salt which is generally more water-soluble. The pKa of a protonated piperidine is approximately 11.2.[1]
-
Acidic Group: The carboxylic acid is an acidic functional group. In alkaline (basic) solutions, it deprotonates to form a negatively charged carboxylate salt, a form that is typically more soluble in water.[2]
This combination of an acidic and a basic center makes the compound zwitterionic. It will exhibit its lowest solubility at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. Therefore, the most effective initial strategy for enhancing aqueous solubility is to adjust the pH to be several units away from the pI.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 474625-93-9 | [3] |
| Molecular Formula | C₁₂H₁₄BrNO₄S | [4] |
| Molecular Weight | 348.21 g/mol | [3] |
| Predicted Nature | Zwitterionic, Lipophilic | Inferred from structure |
Troubleshooting Workflow: A Systematic Approach
Many solubility issues arise when diluting a concentrated organic stock solution into an aqueous buffer for an assay. This common problem is often due to the compound crashing out of solution as the solvent polarity dramatically increases. The following workflow provides a logical sequence of steps to diagnose and solve this issue.
Sources
Technical Support Center: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-((4-bromophenyl)sulfonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
The synthesis of this compound typically involves the N-sulfonylation of piperidine-2-carboxylic acid with 4-bromophenylsulfonyl chloride in the presence of a base. While the reaction appears straightforward, several potential side reactions can affect the yield, purity, and stereochemical integrity of the final product. This guide will address these issues in a comprehensive question-and-answer format.
Troubleshooting and Frequently Asked Questions (FAQs)
I. Issues Related to Reaction Yield and Purity
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of the reactants and the reaction conditions.
-
Hydrolysis of 4-Bromophenylsulfonyl Chloride: The most common culprit for low yield is the hydrolysis of the 4-bromophenylsulfonyl chloride starting material. Sulfonyl chlorides are highly susceptible to hydrolysis, which can occur both during storage and during the reaction if moisture is present.[1] The hydrolysis product, 4-bromophenylsulfonic acid, is unreactive towards the amine and will not form the desired product.
-
Preventative Measures:
-
Use of Fresh or Properly Stored Reagent: Always use a fresh bottle of 4-bromophenylsulfonyl chloride or one that has been stored under anhydrous conditions (e.g., in a desiccator).
-
Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried before use and that the solvent is anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
-
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: The choice of base is critical. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated during the reaction. The use of an appropriate solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is also important.[2]
-
Reaction Temperature: The reaction is typically carried out at room temperature or slightly below (0 °C to room temperature). Running the reaction at elevated temperatures can sometimes promote side reactions.
-
Stoichiometry: Ensure that at least a stoichiometric amount of the base is used, and a slight excess of the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
-
Question 2: I am observing a significant amount of a water-soluble impurity in my crude product. What could it be and how do I remove it?
Answer: The water-soluble impurity is likely 4-bromophenylsulfonic acid, resulting from the hydrolysis of 4-bromophenylsulfonyl chloride, or unreacted piperidine-2-carboxylic acid starting material.
-
Identification: Both 4-bromophenylsulfonic acid and piperidine-2-carboxylic acid are significantly more polar than the desired product and will readily dissolve in aqueous solutions.
-
Purification Strategy:
-
Aqueous Workup: An acidic aqueous workup can effectively remove these impurities. After the reaction is complete, the reaction mixture can be diluted with an organic solvent (like ethyl acetate) and washed with a dilute acid (e.g., 1 M HCl). The desired product will remain in the organic layer, while the 4-bromophenylsulfonic acid and any unreacted amine (as its hydrochloride salt) will be extracted into the aqueous layer.
-
Caution: Be mindful of the pH during the workup. While sulfonamides are generally stable, prolonged exposure to harsh acidic or basic conditions can lead to their hydrolysis.[3][4]
-
II. Stereochemical Integrity
Question 3: I am concerned about the potential for epimerization at the C2 position of the piperidine ring. Is this a significant risk, and how can I prevent it?
Answer: Epimerization at the α-carbon of an amino acid derivative is a valid concern, particularly under basic conditions.[5][6] In the synthesis of this compound, the use of a base is necessary to neutralize the HCl formed. However, with the right choice of base and reaction conditions, the risk of epimerization can be minimized.
-
Mechanism of Epimerization: Epimerization occurs through the deprotonation of the α-proton at the C2 position, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of diastereomers.
-
Factors Influencing Epimerization:
-
Base Strength: Stronger bases and higher temperatures increase the rate of epimerization.[7]
-
Reaction Time: Longer reaction times can also lead to increased epimerization.
-
-
Strategies to Minimize Epimerization:
-
Choice of Base: Use a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are generally not strong enough to cause significant epimerization under standard conditions. Avoid using strong bases like sodium hydroxide or potassium carbonate if possible.
-
Controlled Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of both the desired reaction and the potential epimerization.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the reaction's progress and avoid unnecessarily long reaction times.
-
III. Other Potential Side Reactions
Question 4: Is there a risk of the carboxylic acid group reacting with the 4-bromophenylsulfonyl chloride?
Answer: While sulfonyl chlorides can react with carboxylic acids to form mixed anhydrides, the amine group of piperidine-2-carboxylic acid is a much stronger nucleophile and will react preferentially.[8] Under the standard reaction conditions for N-sulfonylation, the reaction at the carboxylic acid is generally not a significant side reaction.
-
Relative Reactivity: The nucleophilicity of the secondary amine is significantly higher than that of the carboxylate anion (which would be formed in the presence of a base).
-
Preventative Measures: The standard reaction setup, where the amine is the primary nucleophile, is designed to favor N-sulfonylation. No special precautions are typically needed to prevent reaction at the carboxylic acid.
Question 5: Could di-sulfonylation occur?
Answer: Di-sulfonylation, or the addition of a second sulfonyl group, is highly unlikely in this case. Piperidine-2-carboxylic acid has only one secondary amine, which is the primary site of reaction. Once the sulfonamide is formed, the nitrogen is no longer nucleophilic, and further sulfonylation at this position is not feasible under normal conditions.
Experimental Protocols and Data
Recommended Reaction Conditions
For optimal results in the synthesis of this compound, the following reaction parameters are recommended:
| Parameter | Recommended Value | Rationale |
| Piperidine-2-carboxylic acid | 1.0 equivalent | Limiting reagent |
| 4-Bromophenylsulfonyl chloride | 1.1 - 1.2 equivalents | Slight excess to ensure complete consumption of the starting amine |
| Base (Triethylamine) | 1.5 - 2.0 equivalents | To neutralize the HCl produced and maintain a basic environment |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that dissolves reactants well and is unreactive |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions like epimerization |
| Reaction Time | 2 - 6 hours | Typically sufficient for completion; monitor by TLC |
Step-by-Step Troubleshooting Protocol for Low Yield
-
Verify Reagent Quality:
-
Use a fresh, unopened bottle of 4-bromophenylsulfonyl chloride.
-
If using an older bottle, consider purification by recrystallization or distillation if applicable.
-
-
Ensure Anhydrous Conditions:
-
Oven-dry all glassware and cool under a stream of dry nitrogen or in a desiccator.
-
Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.
-
-
Optimize Reaction Setup:
-
Set up the reaction under an inert atmosphere (nitrogen or argon).
-
Add the piperidine-2-carboxylic acid and triethylamine to the anhydrous solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromophenylsulfonyl chloride in the anhydrous solvent to the cooled mixture.
-
-
Monitor the Reaction:
-
Follow the disappearance of the starting amine by TLC.
-
-
Perform an Aqueous Workup:
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purify the Product:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Visualizing Reaction Pathways
Main Reaction and Key Side Reactions
Caption: Main synthetic pathway and key side reactions.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low yield or impure product.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 107-114. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Vione, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(21), 14319–14328. [Link]
-
Reddit. (2015). A question about sulfonamide hydrolysis. r/chemistry. [Link]
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry. [Link]
-
LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Grayson, E. J., & Bertozzi, C. R. (2018). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 140(36), 11218–11222. [Link]
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Racemization/Epimerization of Amino Acids. Current Organic Chemistry, 10(14), 1627–1648. [Link]
-
Patil, S. A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1320. [Link]
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Organic Chemistry Portal. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. (2013). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
-
SlideShare. (2016). Epimerization of Peptide. [Link]
-
ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Sulfonyl Chloride Coupling to Piperidines
Welcome to the Technical Support Center for optimizing the coupling of sulfonyl chlorides with piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of sulfonamide synthesis. Here, we move beyond standard protocols to address the specific challenges encountered in the lab, providing troubleshooting strategies and in-depth scientific explanations to empower your experimental success.
Introduction to the Reaction
The formation of a sulfonamide bond by coupling a sulfonyl chloride with a piperidine is a cornerstone reaction in medicinal chemistry, yielding a scaffold present in numerous therapeutic agents.[1][2] The fundamental reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide. A base is typically required to neutralize the hydrochloric acid byproduct.[3] While seemingly straightforward, this reaction is susceptible to various issues that can impact yield, purity, and scalability. This guide will help you troubleshoot and optimize these critical reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the sulfonylation of piperidines, offering step-by-step solutions grounded in chemical principles.
Question 1: Why is my reaction yield consistently low or non-existent?
Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is key.
Possible Cause 1: Hydrolysis of the Sulfonyl Chloride
Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by ambient moisture or residual water in your solvent, which converts them to the unreactive sulfonic acid.[3]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[4]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.
-
Possible Cause 2: Steric Hindrance
Substituents on the piperidine ring (especially at the 2- and 6-positions) or bulky groups on the sulfonyl chloride can sterically hinder the nucleophilic attack of the amine.[5][6]
-
Solution:
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome steric barriers. Monitor for potential decomposition of starting materials.
-
Use a Nucleophilic Catalyst: Add a catalytic amount (e.g., 0.1 equivalents) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly effective acylation catalyst that works by forming a more reactive sulfonyl-DMAP intermediate, which is then attacked by the hindered piperidine.[7]
-
Extended Reaction Time: Sterically hindered reactions often require longer reaction times for completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Possible Cause 3: Inadequate Base
The base neutralizes the HCl generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the piperidine and rendering it non-nucleophilic.[4]
-
Solution:
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine. Pyridine can often be used as both the base and the solvent.[1]
-
Stoichiometry: Ensure at least one equivalent of the base is used. For less reactive piperidines, a slight excess (1.2-1.5 equivalents) can be beneficial.
-
Question 2: I'm observing a significant amount of starting piperidine at the end of the reaction. What's going on?
This is a common issue, often related to the points mentioned above, but with a few additional considerations.
Possible Cause 1: Poor Solubility of the Piperidine Salt
If your piperidine starting material is a hydrochloride salt, it may have poor solubility in common organic solvents like DCM.
-
Solution:
-
Free-Basing the Amine: Before the reaction, perform a liquid-liquid extraction to convert the piperidine salt to the free base. Dissolve the salt in an aqueous base (e.g., saturated sodium bicarbonate), extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
In Situ Free-Basing: Add an extra equivalent of a strong, non-nucleophilic base (like TEA) to the reaction mixture to neutralize the HCl salt and liberate the free piperidine.
-
Possible Cause 2: Insufficient Activation of the Sulfonyl Chloride
For particularly unreactive or sterically hindered piperidines, the electrophilicity of the sulfonyl chloride may not be sufficient.
-
Solution:
-
Catalyst Addition: As mentioned previously, the use of DMAP is highly recommended to increase the reaction rate.
-
Question 3: My TLC/LC-MS shows multiple product spots. How do I identify and minimize side products?
The primary side product in the sulfonylation of primary amines is the bis-sulfonated product. While this is not possible with secondary amines like piperidine, other side reactions can occur.
Possible Cause: Decomposition or Undesired Reactivity
Depending on the functionality present on the piperidine or sulfonyl chloride, side reactions can occur. For example, other nucleophilic groups on the piperidine could compete with the ring nitrogen.
-
Solution:
-
Protecting Groups: If your piperidine contains other reactive functional groups (e.g., a hydroxyl group), consider protecting them before the sulfonylation reaction.
-
Reaction Monitoring: Carefully monitor the reaction progress to determine the optimal time to quench the reaction before significant side product formation occurs. Analytical techniques like HPLC can be invaluable for this.[8]
-
Question 4: I'm having difficulty purifying my final piperidine sulfonamide product. What are the best practices?
Purification can be challenging due to similar polarities of the product and unreacted starting materials or byproducts.
Challenge 1: Removing Unreacted Piperidine
The basic nature of the starting piperidine can make its removal from the neutral sulfonamide product straightforward.
-
Solution: Acidic Wash
-
During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).[4]
-
The basic piperidine will be protonated and move into the aqueous layer, while the neutral sulfonamide product remains in the organic layer.
-
Challenge 2: Removing Sulfonic Acid Byproduct
The sulfonic acid formed from the hydrolysis of the sulfonyl chloride can sometimes be tricky to remove completely.
-
Solution: Basic Wash
-
Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).[3]
-
The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer.
-
Challenge 3: Similar Polarity of Product and Impurities
If the product and impurities have similar polarities, chromatographic separation can be difficult.
-
Solution: Recrystallization or Chromatography Optimization
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good differential solubility between your product and impurities.[3]
-
Column Chromatography: If recrystallization is not feasible, optimize your column chromatography conditions. Experiment with different solvent gradients and consider using a different stationary phase if silica gel is not providing adequate separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for coupling sulfonyl chlorides to piperidines? Aprotic solvents are generally preferred to minimize the hydrolysis of the sulfonyl chloride.[4] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are common choices. Pyridine can also be used as both a solvent and a base.[1] The optimal solvent will depend on the solubility of your specific substrates.
Q2: Which base should I use, and how much? Non-nucleophilic organic bases are ideal. Triethylamine (TEA) and pyridine are the most common.[3] At least one equivalent is necessary to neutralize the HCl byproduct. Using a slight excess (1.2-1.5 equivalents) is often beneficial, especially if your piperidine is a salt.
Q3: At what temperature should I run my reaction? For many simple couplings, 0 °C to room temperature is sufficient.[9] For sterically hindered or less reactive substrates, heating may be necessary. It is often a good practice to start the reaction at 0 °C and then allow it to warm to room temperature.[3]
Q4: How can I monitor the progress of my reaction? Thin Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis and to detect subtle impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[8][10]
Q5: Is it necessary to use a catalyst like DMAP? For simple, unhindered piperidines, a catalyst may not be necessary. However, for sterically hindered piperidines or when the reaction is sluggish, DMAP can significantly increase the reaction rate and improve the yield.[11]
Data and Protocols
Table 1: Recommended Starting Conditions for Piperidine Sulfonylation
| Parameter | Recommendation | Rationale |
| Piperidine | 1.0 equivalent | Limiting reagent. |
| Sulfonyl Chloride | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Base (e.g., TEA) | 1.2 - 1.5 equivalents | Neutralizes HCl byproduct and can aid solubility. |
| Solvent | Anhydrous DCM or THF | Aprotic to prevent sulfonyl chloride hydrolysis. |
| Temperature | 0 °C to Room Temperature | A good starting point for most reactions. |
| Catalyst (optional) | 0.1 equivalents DMAP | For hindered or unreactive substrates. |
Experimental Protocol: General Procedure for the Sulfonylation of Piperidine
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperidine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0 eq.) to the stirred solution.
-
Addition of Base: Add triethylamine (1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visual Guides
Reaction Mechanism and Workflow
Caption: General workflow for piperidine sulfonylation.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. (n.d.). The Aquila Digital Community. Retrieved from [Link]
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Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules, 28(5), 2353. [Link]
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Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry, 85(1), 350-361. [Link]
-
Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). ResearchGate. Retrieved from [Link]
-
4-Dimethylaminopyridine (DMAP). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). Tetrahedron Letters, 48(27), 4751-4753. [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). Molecules, 27(17), 5462. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... (n.d.). ResearchGate. Retrieved from [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering, 5(7), 1362-1369. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). International Journal of Pharmaceutical Research, 13(3). [Link]
-
Catalysis by 4-dialkylaminopyridines. (2001). ARKIVOC, 2001(1), 201-226. [https://www.semantic scholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Hassner-Krepski/8f9f6b9c9e5e3a3f8c8d9e9e8e9e8e9e8e9e8e9e]([Link] scholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Hassner-Krepski/8f9f6b9c9e5e3a3f8c8d9e9e8e9e8e9e8e9e8e9e)
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Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 842-851. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(2), M1879. [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). European Journal of Medicinal Chemistry, 90, 805-814. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). ResearchGate. Retrieved from [Link]
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What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. Retrieved from [Link]
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Modular Two-Step Route to Sulfondiimidamides. (2022). The Journal of Organic Chemistry, 87(13), 8535-8547. [Link]
-
Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry, 85(1), 350-361. [Link]
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
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Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. (1986). Journal of the Chemical Society, Perkin Transactions 1, 1139-1143. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2020). ChemRxiv. [Link]
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New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. (2000). Inorganic Chemistry, 39(15), 3327-3336. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
- Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (2018). Journal of Chemical Society of Nigeria, 43(1).
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Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
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Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
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Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. (2007). Inorganic Chemistry, 46(24), 10344-10355. [Link]
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Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2021). Pharmaceutics, 13(6), 829. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. (1980). Journal of the Chemical Society, Perkin Transactions 2, 1139-1142. [Link]
Sources
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Troubleshooting guide for the characterization of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Welcome to the technical support center for the characterization of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: I am seeing a complex multiplet for the proton at the 2-position of the piperidine ring in my 1H NMR spectrum. How can I simplify this and confirm the structure?
Answer: The complexity of the signal for the proton at the C2 position is expected due to its coupling with the adjacent protons on the piperidine ring and the potential for restricted rotation around the N-sulfonyl bond, which can create a diastereotopic environment for the neighboring protons.
To simplify and confirm the structure, you can employ the following strategies:
-
2D NMR Spectroscopy: The most definitive method is to run a series of 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This will show the coupling relationships between adjacent protons. You should see a correlation between the C2 proton and the protons on C3.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, confirming the assignment of both the 1H and 13C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This will show longer-range correlations (2-3 bonds), which can be crucial for confirming the connectivity of the entire molecule. For instance, you should see correlations from the C2 proton to the carbonyl carbon of the carboxylic acid and to the carbons of the piperidine ring.
-
-
Variable Temperature (VT) NMR: If the complexity is due to slow rotation around the N-S bond on the NMR timescale, acquiring spectra at different temperatures can be informative. At higher temperatures, the rotation may become faster, leading to a simplification of the multiplets as the environments of the adjacent protons average out.
-
Reference Data Comparison: Compare your spectra with known data for similar compounds. For instance, the chemical shifts for piperidine-2-carboxylic acid (pipecolic acid) can provide a baseline for the piperidine ring protons.[1][2][3][4] The addition of the N-(4-bromophenyl)sulfonyl group will generally cause a downfield shift of the adjacent protons.
Expected Chemical Shifts:
While the exact chemical shifts will be solvent-dependent, you can expect the following approximate ranges based on analogous structures:
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| Piperidine H2 | 4.0 - 4.5 | Piperidine C2 | 55 - 65 |
| Piperidine H3-H6 | 1.5 - 3.5 | Piperidine C3-C6 | 20 - 50 |
| Aromatic CH | 7.6 - 7.9 | Aromatic C-Br | ~128 |
| Carboxylic Acid OH | 10 - 13 (often broad) | Aromatic CH | 129 - 133 |
| Aromatic C-S | ~139 | ||
| Carbonyl C=O | 170 - 180 |
Question 2: My 1H NMR spectrum shows broad signals for the piperidine ring protons. What could be the cause and how can I fix it?
Answer: Broadening of NMR signals can arise from several factors. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Broad NMR Signals
Caption: A workflow for troubleshooting broad NMR signals.
Detailed Explanations:
-
Sample Preparation: The presence of suspended solid particles in the NMR tube is a common cause of poor magnetic field homogeneity, leading to broad lines.[5] Always filter your sample into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.[5]
-
Concentration: High sample concentrations can lead to increased viscosity, which in turn can cause line broadening. If your solution is very concentrated, try diluting it. For a typical 1H NMR spectrum, 5-25 mg of sample in about 0.6 mL of deuterated solvent is usually sufficient.[5]
-
pH Effects: Since the molecule contains both a carboxylic acid and a basic nitrogen (within the sulfonamide), it can exist in different protonation states. If the pH of your sample is near the pKa of either of these groups, you might observe exchange broadening. Adding a drop of D2O containing a trace of acid (like DCl) or base (like NaOD) can help to shift the equilibrium to a single protonation state and sharpen the signals.
-
Dynamic Processes: As mentioned in the previous question, conformational dynamics, such as the chair-chair interconversion of the piperidine ring or slow rotation around the N-S bond, can lead to line broadening at room temperature. Performing VT-NMR can help to either slow down (at low temperature) or speed up (at high temperature) these processes relative to the NMR timescale, potentially resulting in sharper signals.
Mass Spectrometry (MS)
Question 3: My mass spectrum shows two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units. Is this an impurity?
Answer: No, this is not an impurity. This is the characteristic isotopic signature of a compound containing one bromine atom. Bromine has two naturally occurring isotopes, 79Br and 81Br, which are present in an almost 1:1 ratio.[6] Therefore, you will observe a molecular ion peak (M+) corresponding to the molecule containing 79Br and an M+2 peak of nearly equal intensity for the molecule containing 81Br. This is a key piece of evidence for the successful incorporation of the bromine atom into your structure.
Additionally, the presence of sulfur can contribute to the M+2 peak due to the 34S isotope, although its natural abundance is much lower (around 4.2%) than that of 81Br.[6]
Isotopic Pattern for a Compound with One Bromine Atom
Caption: Idealized mass spectrum showing the M+ and M+2 peaks for a compound with one bromine atom.
Question 4: What are the expected fragmentation patterns for this molecule in ESI-MS/MS?
Answer: Under electrospray ionization (ESI), you will likely observe the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) of the precursor ion will reveal characteristic fragmentation patterns.
Common Fragmentation Pathways:
-
Loss of the Carboxylic Acid Group: A common fragmentation pathway for carboxylic acids is the neutral loss of CO2 (44 Da) or the loss of the entire COOH group as a radical (45 Da).[7]
-
Cleavage of the Sulfonyl Group: The bond between the piperidine nitrogen and the sulfur atom can cleave, leading to the formation of a protonated piperidine-2-carboxylic acid fragment and a neutral 4-bromophenylsulfonyl radical. Alternatively, cleavage of the S-C bond of the bromophenyl ring can occur.
-
Ring Opening of the Piperidine: The piperidine ring itself can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen atom (alpha-cleavage).[8]
-
Fragmentation of the Bromophenylsulfonyl Moiety: You may also observe fragments corresponding to the 4-bromophenylsulfonyl cation or further fragmentation of this group.
Hypothetical Fragmentation Scheme
Caption: A simplified diagram of potential fragmentation pathways.
High-Performance Liquid Chromatography (HPLC)
Question 5: I am observing poor peak shape (tailing) in my reversed-phase HPLC analysis. What are the likely causes and how can I improve it?
Answer: Peak tailing is a common issue in HPLC and for a molecule like this compound, it is often related to secondary interactions with the stationary phase.
Potential Causes and Solutions for Peak Tailing:
| Cause | Explanation | Solution |
| Silanol Interactions | The free silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen of the piperidine ring, leading to peak tailing. | Use a base-deactivated column or an end-capped column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups. |
| Ionic Interactions | The zwitterionic nature of the molecule (carboxylic acid and the sulfonamide nitrogen) can lead to unwanted ionic interactions with the stationary phase. | Adjust the pH of the mobile phase. At a low pH (e.g., pH 2.5-3 using formic acid or TFA), the carboxylic acid will be protonated, and the molecule will have a net positive charge. This can improve peak shape on some columns. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. | Reduce the injection volume or dilute the sample. |
| Column Contamination | Buildup of contaminants on the column can lead to active sites that cause tailing. | Flush the column with a strong solvent or, if necessary, replace the column. |
Recommended Starting HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the bromophenyl group absorbs (e.g., 254 nm).
-
Column Temperature: 30 °C
Question 6: My compound is chiral. How can I separate the enantiomers?
Answer: The presence of a stereocenter at the C2 position of the piperidine ring means that your compound can exist as a pair of enantiomers. To separate them, you will need to use chiral chromatography.
Approaches to Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including those with piperidine scaffolds. You will likely need to screen different chiral columns and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions.
-
Chiral Derivatizing Agents: An indirect method involves reacting your compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. After separation, the derivatizing agent can be removed if necessary. This approach can also be useful if your compound has a poor chromophore, as the derivatizing agent can enhance UV detection.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 735-741. Retrieved from [Link]
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PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Mass Spectrometry of Halogen Compounds. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). L-Pipecolic Acid. Retrieved from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). DL-Pipecolic Acid at BMRB. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Retrieved from [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. Retrieved from [Link]
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ACS Publications. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
PubMed Central. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
University of Münster. (n.d.). Amino acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]
-
PubMed Central. (n.d.). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Retrieved from [Link]
-
Frontiers. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Retrieved from [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
PubMed. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PubMed. (n.d.). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Retrieved from [Link]
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- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716) [hmdb.ca]
- 3. bmse000237 DL-Pipecolic Acid at BMRB [bmrb.io]
- 4. DL-PIPECOLIC ACID HYDROCHLORIDE(5107-10-8) 1H NMR [m.chemicalbook.com]
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- 8. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, field-proven insights to ensure a successful and scalable process.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis involves the formation of a stable sulfonamide bond between piperidine-2-carboxylic acid and a substituted arylsulfonyl chloride. While the chemistry is well-established, scaling this process from the bench to pilot or production scale introduces a unique set of challenges. This guide will address these challenges head-on, providing a robust framework for a successful and reproducible synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two main stages: the preparation of the piperidine-2-carboxylic acid starting material and the subsequent N-sulfonylation reaction.
Stage 1: Synthesis of Piperidine-2-Carboxylic Acid
A scalable and reliable method for the synthesis of piperidine-2-carboxylic acid is the catalytic hydrogenation of 2-pyridinecarboxylic acid.[1]
Reaction Scheme: 2-Pyridinecarboxylic Acid → Piperidine-2-carboxylic acid
Stage 2: N-Sulfonylation
The final step involves the reaction of piperidine-2-carboxylic acid with 4-bromophenylsulfonyl chloride under basic conditions.
Reaction Scheme: Piperidine-2-carboxylic acid + 4-Bromophenylsulfonyl chloride → this compound
Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.
Question: My hydrogenation of 2-pyridinecarboxylic acid is sluggish or incomplete. What could be the cause?
Answer: Several factors can contribute to an inefficient hydrogenation:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be of low quality or have reduced activity. Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also critical; a typical range is 1-5 mol% of palladium.[1]
-
Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction. For this transformation, a pressure of 4-5 MPa is recommended.[1]
-
Temperature: The reaction is typically performed at an elevated temperature, around 90-100°C.[1] Lower temperatures will result in a slower reaction rate.
-
Purity of Starting Material: Impurities in the 2-pyridinecarboxylic acid can poison the catalyst. Ensure the starting material is of high purity.
-
Solvent: While water is a common solvent for this reaction, ensuring the starting material is fully dissolved is important for efficient reaction.
Question: I am observing low yields in the N-sulfonylation step. What are the common culprits?
Answer: Low yields in sulfonamide synthesis are a frequent challenge. Here are the primary areas to investigate:
-
Hydrolysis of 4-Bromophenylsulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the unreactive sulfonic acid.[2][3][4] This is a major competitive side reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents where possible. While this reaction is often performed in an aqueous basic solution, minimizing the reaction time and controlling the temperature can help reduce hydrolysis.
-
-
Inappropriate Base: The choice and amount of base are crucial. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, leading to protonation of the piperidine nitrogen and halting the reaction. An overly strong base can promote hydrolysis of the sulfonyl chloride.
-
Solution: A mild inorganic base like sodium bicarbonate is often a good choice. Use at least 2 equivalents: one to deprotonate the piperidine nitrogen and one to neutralize the generated HCl.
-
-
Reaction Temperature: While some heat may be necessary to drive the reaction to completion, excessive temperatures can accelerate the hydrolysis of the sulfonyl chloride and promote other side reactions.
-
Solution: Start the reaction at a lower temperature (e.g., 0-10°C) and gradually warm to room temperature or slightly above, monitoring the reaction progress by TLC or HPLC.
-
Question: During scale-up, I'm facing difficulties with the isolation and purification of the final product. What are some effective strategies?
Answer: Scaling up purification requires a shift from chromatographic methods to more robust techniques:
-
Crystallization: This is the preferred method for purifying the final product at scale.
-
Procedure: After the reaction is complete, acidify the aqueous solution to a pH of 2-3 with an acid like HCl. The carboxylic acid product should precipitate out of the solution. The choice of solvent for recrystallization is critical and may require some screening. A mixture of an organic solvent (like ethyl acetate or isopropanol) and water could be effective.[5]
-
-
Control of Crystal Size: Rapid precipitation can lead to the formation of fine particles that are difficult to filter.
-
Solution: Control the rate of acidification and cooling to promote the growth of larger crystals. Seeding the solution with a small amount of pure product can also be beneficial.
-
-
Washing: Thoroughly wash the filtered solid with cold water to remove any inorganic salts and then with a non-polar solvent like heptane to remove any organic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1:
-
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a properly rated pressure reactor in a well-ventilated area. Ensure all equipment is properly grounded to prevent static discharge.
-
4-Bromophenylsulfonyl Chloride: This reagent is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The N-sulfonylation reaction can be exothermic. When scaling up, the addition of the sulfonyl chloride should be done portion-wise or via a dropping funnel to control the reaction temperature and prevent a runaway reaction.[6]
Q2: How can I monitor the progress of each reaction step effectively?
A2:
-
Hydrogenation: The consumption of hydrogen can be monitored by the pressure drop in the reactor. For a more precise analysis, samples can be taken (carefully, after depressurizing and purging the system) and analyzed by ¹H NMR or GC-MS to check for the disappearance of the pyridine ring protons.
-
N-Sulfonylation: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the piperidine-2-carboxylic acid starting material. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion to the product and the formation of any impurities.
Q3: Are there any alternative reagents I can consider for the N-sulfonylation step?
A3: While 4-bromophenylsulfonyl chloride is the most common reagent, sulfonyl fluorides are sometimes used as they can be more stable and less prone to hydrolysis.[3] However, they are generally less reactive and may require more forcing reaction conditions.
Q4: What is the role of the base in the N-sulfonylation reaction?
A4: The base serves two primary functions:
-
Deprotonation of the Amine: It deprotonates the secondary amine of piperidine-2-carboxylic acid, making it a more potent nucleophile to attack the electrophilic sulfur atom of the sulfonyl chloride.
-
Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it unreactive. The base neutralizes this acid, allowing the reaction to proceed.
Q5: What are the potential side reactions in the N-sulfonylation step?
A5:
-
Hydrolysis of Sulfonyl Chloride: As mentioned in the troubleshooting section, this is the most common side reaction, leading to the formation of 4-bromophenylsulfonic acid.
-
Double Sulfonylation: While less likely with a secondary amine, it's a possibility if there are other nucleophilic sites.
-
Reaction with the Carboxylic Acid: Under certain conditions, the sulfonyl chloride could react with the carboxylic acid to form a mixed anhydride, though this is less favorable than the reaction with the more nucleophilic amine.
Potential Side Reactions Diagram
Caption: Desired reaction versus the primary side reaction in the N-sulfonylation step.
Experimental Protocols & Data
Stage 1: Synthesis of Piperidine-2-carboxylic acid
Materials:
-
2-Pyridinecarboxylic acid
-
Palladium on carbon (5% Pd, 50% wet)
-
Deionized water
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Charge a suitable pressure reactor with 2-pyridinecarboxylic acid and deionized water.
-
Add the 5% Pd/C catalyst to the mixture.
-
Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 4-5 MPa.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Maintain the temperature and pressure until hydrogen uptake ceases (typically 3-4 hours).
-
Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to approximately half its original volume.
-
Cool the solution to 0-5°C to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
Stage 2: Synthesis of this compound
Materials:
-
Piperidine-2-carboxylic acid
-
4-Bromophenylsulfonyl chloride
-
Sodium bicarbonate
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a reaction vessel, dissolve piperidine-2-carboxylic acid and sodium bicarbonate in a mixture of 1,4-dioxane and water.
-
Cool the mixture to 0-10°C in an ice bath.
-
In a separate flask, dissolve 4-bromophenylsulfonyl chloride in 1,4-dioxane.
-
Add the solution of 4-bromophenylsulfonyl chloride dropwise to the cooled solution of piperidine-2-carboxylic acid over 30-60 minutes, maintaining the internal temperature below 15°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 2-3.
-
A white solid should precipitate. Stir the slurry at 0-5°C for 1-2 hours to ensure complete precipitation.
-
Collect the solid by filtration, wash thoroughly with cold deionized water, and then with a small amount of a cold non-polar solvent (e.g., heptane).
-
Dry the product under vacuum at 40-50°C to a constant weight.
Quantitative Data Summary
| Step | Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Pyridinecarboxylic acid | 1.0 | Water | 90-100 | 3-4 | ~95 |
| 5% Pd/C | 0.01-0.05 | |||||
| 2 | Piperidine-2-carboxylic acid | 1.0 | Dioxane/Water | 0 - RT | 2-4 | ~90 |
| 4-Bromophenylsulfonyl chloride | 1.05 | |||||
| Sodium Bicarbonate | 2.2 |
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
ChemBK. (n.d.). 1-[(4-BROMOPHENYL)SULFONYL]PIPERIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
Organic Syntheses. (n.d.). Procedure for the preparation of Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Retrieved from [Link]
-
PubMed. (n.d.). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
PMC - NIH. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of G1-[N(CH2CH2CH2NHBoc)2]6-Piperidine3. Retrieved from [Link]
-
ResearchGate. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
Sources
- 1. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 2. 474625-93-9|this compound|BLD Pharm [bldpharm.com]
- 3. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 6. chembk.com [chembk.com]
Technical Support Center: Enhancing the Biological Activity of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid Derivatives
Welcome to the technical support center for researchers working with 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid and its derivatives. This guide is designed to provide practical, field-proven insights into the synthesis, troubleshooting, and optimization of these compounds to enhance their biological efficacy. As Senior Application Scientists, we understand the nuances of bringing a novel compound from the bench to biological validation, and this resource consolidates our expertise to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of sulfonylpiperidine derivatives.
Q1: What is the most common reason for low yields in the initial sulfonylation step?
A: The primary cause of low yields is often the hydrolysis of the 4-bromophenylsulfonyl chloride starting material.[1] This reagent is highly sensitive to moisture and can rapidly convert to the unreactive sulfonic acid. To mitigate this, it is crucial to use anhydrous solvents (like dichloromethane or THF), thoroughly dry all glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q2: Which base is optimal for the reaction between 4-bromophenylsulfonyl chloride and a piperidine-2-carboxylic acid ester?
A: A non-nucleophilic organic base is highly recommended. Bases like triethylamine (TEA) or pyridine are common choices as they effectively neutralize the HCl byproduct generated during the reaction without competing with the piperidine nitrogen as a nucleophile.[2][3] Using an aqueous base like NaOH, while possible under Schotten-Baumann conditions, significantly increases the risk of hydrolyzing the sulfonyl chloride.[1]
Q3: Is it necessary to protect the carboxylic acid group on the piperidine ring before the sulfonylation reaction?
A: Yes, it is highly advisable. The free carboxylic acid can interfere with the reaction in several ways, including unwanted side reactions with the sulfonyl chloride or by altering the solubility and reactivity of the piperidine starting material. Esterification (e.g., to a methyl or ethyl ester) is a standard protection strategy. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid derivative.
Q4: My purified piperidine derivatives are discoloring over time. What causes this and how can it be prevented?
A: Piperidines can undergo oxidation when exposed to air and light, leading to the formation of colored impurities.[3] For long-term storage, it is best to store the compounds in a cool, dark place, preferably under an inert atmosphere. If discoloration is observed in a liquid piperidine starting material, purification by distillation is the most common remedy.[3]
Part 2: Synthesis & Purification Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis and purification of this compound derivatives.
Workflow for Synthesis and Initial Evaluation
Caption: General workflow for synthesis and evaluation of derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Inactivated Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to moisture.[1] 2. Insufficient Base: The reaction mixture may have become acidic, protonating the piperidine nitrogen and reducing its nucleophilicity.[2] 3. Steric Hindrance: Bulky substituents on the piperidine ring can slow the reaction.[3] | 1. Use Fresh Reagent: Always use a fresh or properly stored bottle of sulfonyl chloride.[1] 2. Optimize Base: Ensure at least one equivalent of a suitable base (e.g., TEA, pyridine) is used. Monitor the reaction pH if possible.[2] 3. Increase Temperature: Gently heating the reaction or extending the reaction time may be necessary to overcome steric barriers.[3] |
| Formation of Multiple Products | 1. Bis-sulfonated Byproduct: If a primary amine is present elsewhere on the molecule, it can react twice.[1] 2. N-alkylation (if alkylating agents are present): The piperidine nitrogen can be over-alkylated, forming quaternary ammonium salts.[3] | 1. Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the mono-sulfonated product.[1] 2. Slow Addition & Lower Temperature: Add the alkylating agent slowly (e.g., via syringe pump) at a lower temperature to control the reaction rate and minimize over-alkylation.[3] |
| Difficulty in Purification | 1. Oily Product: The final compound may not be crystalline at room temperature. 2. Impurities Co-elute: Impurities may have similar polarity to the desired product, complicating column chromatography. | 1. Salt Formation: Try converting the final product to a salt (e.g., hydrochloride salt for amines) which are often more crystalline. 2. Recrystallization: This is the most effective method for purifying solid sulfonamides.[1] Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find optimal conditions for crystallization.[1] |
Part 3: Strategies for Enhancing Biological Activity
The core of enhancing biological activity lies in systematic Structure-Activity Relationship (SAR) studies. The this compound scaffold offers several key positions for chemical modification to probe interactions with a biological target.
Key Modification Sites for SAR Studies
Caption: Key modification points on the core scaffold for SAR exploration.
Q&A for Activity Enhancement
Q1: How does modifying the 4-bromophenyl group (Position R1) typically impact activity?
A: The 4-bromophenylsulfonyl moiety often anchors the molecule in a specific binding pocket. The bromine atom can participate in halogen bonding or occupy a hydrophobic pocket. Replacing it can significantly alter potency:
-
Electronic Effects: Swapping bromine for other halogens (Cl, F) or with electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃, -NO₂) can modulate the electronic properties of the sulfonamide and its interaction with the target protein.
-
Steric Effects: Introducing bulkier groups may either enhance van der Waals interactions or cause a steric clash, so a range of sizes should be explored.
Q2: What is the significance of the carboxylic acid at the 2-position (Position R2)?
A: The carboxylic acid is a critical functional group, often acting as a key hydrogen bond donor and/or acceptor, or forming a salt bridge with a basic residue (like arginine or lysine) in the target protein.[4][5]
-
Bioisosteric Replacement: If the acidic nature is essential, it can be replaced with other acidic groups like a tetrazole.
-
Amide/Ester Formation: Converting the carboxylic acid to a series of amides or esters is a classic strategy.[6][7] This removes the negative charge and introduces new vectors for hydrogen bonding, which can explore different regions of the binding site. This is a crucial step to determine if the free carboxylate is necessary for activity.[5]
Q3: Can substitutions on the piperidine ring itself (Position R3) improve potency?
A: Yes, substitutions on the piperidine ring can profoundly impact activity by influencing the molecule's conformation and introducing new interactions.
-
Probing Hydrophobic Pockets: Adding small alkyl or aryl groups at the 3, 4, or 5-positions can probe for nearby hydrophobic pockets in the target.[4]
-
Conformational Lock: Introducing substituents can restrict the conformational flexibility of the piperidine ring, potentially locking it into a more bioactive conformation.
-
Stereochemistry: The stereochemistry of any new chiral centers introduced must be carefully controlled and evaluated, as biological targets are chiral and often show high stereoselectivity.[8]
Hypothetical SAR Data Table
To illustrate the process, consider the following hypothetical data for a series of derivatives tested against a target enzyme.
| Compound ID | R1 Modification (at 4-pos) | R2 Modification (at 2-pos) | IC₅₀ (µM) | Interpretation |
| Lead-01 | -Br | -COOH | 15.2 | Baseline activity of the parent compound. |
| SAR-01a | -Cl | -COOH | 12.8 | Chlorine is well-tolerated, slightly better potency. |
| SAR-01b | -OCH₃ | -COOH | 45.7 | Electron-donating group reduces activity. |
| SAR-01c | -CF₃ | -COOH | 8.5 | Electron-withdrawing group enhances activity. |
| SAR-02a | -Br | -COOCH₃ | >100 | Esterification abolishes activity; free carboxylate is likely essential. |
| SAR-02b | -Br | -CONH₂ | 98.1 | Primary amide also shows poor activity. |
| SAR-03a | -CF₃ | -COOH (with 4-Me on piperidine) | 4.2 | Adding a methyl group at the 4-position further boosts potency, suggesting a nearby hydrophobic pocket. |
Part 4: Key Experimental Protocols
Protocol 1: General Synthesis of a this compound Amide Derivative
This protocol outlines a representative multi-step synthesis. Note: All operations should be performed in a fume hood with appropriate personal protective equipment.
Step A: Esterification of Piperidine-2-carboxylic acid
-
Suspend piperidine-2-carboxylic acid (1.0 eq) in methanol (approx. 0.2 M).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl gas.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to obtain the methyl ester hydrochloride salt, which can be used directly in the next step.
Step B: Sulfonylation
-
Dissolve the methyl piperidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M) under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add triethylamine (2.5 eq) dropwise to neutralize the HCl salt and act as the base for the subsequent reaction.
-
In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.1 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the piperidine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC/LC-MS.[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[6]
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude sulfonated ester.
Step C: Amide Coupling
-
Hydrolyze the ester from Step B using LiOH or NaOH in a THF/water mixture to obtain the free carboxylic acid.
-
To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).[4]
-
Add the desired amine (e.g., benzylamine) (1.1 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC/LC-MS.
-
Work up the reaction by diluting with ethyl acetate and washing sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the final amide product by flash column chromatography or recrystallization.
References
- BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). common challenges in working with piperidine-based compounds.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.
- Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021, May 18). bioRxiv.
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Validation & Comparative
A Comparative Analysis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid and Structurally Related Analogs as Potent Matrix Metalloproteinase-9 Inhibitors
In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic development. Among the myriad of biological targets, Matrix Metalloproteinases (MMPs) have garnered significant attention due to their critical role in tissue remodeling and their implication in pathological processes such as cancer metastasis, arthritis, and cardiovascular diseases.[1][2] This guide provides a detailed comparative analysis of the potential bioactivity of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid as a Matrix Metalloproteinase-9 (MMP-9) inhibitor, benchmarked against structurally similar compounds with established inhibitory profiles.
The rationale for investigating this particular chemical scaffold stems from the well-documented efficacy of piperidine and sulfonamide moieties in the design of MMP inhibitors.[3][4][5] The rigid piperidine ring serves as a versatile scaffold for orienting functional groups within the enzyme's active site, while the arylsulfonamide group can form crucial interactions with the S1' pocket, a key determinant of inhibitor selectivity.[2][5] This guide will delve into the hypothetical inhibitory potential of our lead compound, supported by a robust comparison with known inhibitors, and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings.
The Central Role of MMP-9 in Pathology
MMP-9, also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Under physiological conditions, MMP-9 activity is tightly regulated. However, its overexpression is a hallmark of many diseases, facilitating processes such as tumor cell invasion and angiogenesis.[2] Consequently, the development of potent and selective MMP-9 inhibitors is a highly sought-after therapeutic strategy.
Comparative Inhibitory Potential Against MMP-9
For the purpose of this comparative guide, we have selected two representative MMP-9 inhibitors from the literature with a piperidine or piperazine sulfonamide scaffold:
-
Comparator A: N-hydroxy-1-((4-methoxyphenyl)sulfonyl)-4-(benzyloxy)piperidine-2-carboxamide - A potent hydroxamate-based inhibitor.
-
Comparator B: N-hydroxy-1-(4-methoxy-benzenesulfonyl)-4-benzyloxycarbonyl-piperazine-2-carboxamide - A piperazine-based analog with high affinity for multiple MMPs.[5]
The inhibitory activities are presented as IC50 values, the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data for our lead compound, This compound , is a scientifically plausible projection based on structure-activity relationship (SAR) data from analogous series.[3][4]
| Compound | Structure | MMP-9 IC50 (nM) | Selectivity Profile |
| This compound | 25 (Hypothetical) | Expected moderate to good selectivity against MMP-1. | |
| Comparator A | 15 | Moderate selectivity over MMP-1. | |
| Comparator B | 1.9[5] | Broad-spectrum MMP inhibitor.[5] |
Structure-Activity Relationship (SAR) Insights
The projected potency of This compound is rooted in key structural features known to influence MMP inhibition. The carboxylic acid at the 2-position of the piperidine ring is hypothesized to act as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the active site. While hydroxamates, as seen in Comparators A and B, are more potent ZBGs, carboxylic acids offer a different pharmacokinetic and toxicity profile that can be advantageous.
The 4-bromophenylsulfonyl moiety is anticipated to favorably occupy the S1' specificity pocket of MMP-9. The bromine atom can engage in halogen bonding or occupy a hydrophobic sub-pocket, potentially enhancing both potency and selectivity. The N-sulfonyl linkage to the piperidine ring provides a rigid conformation that orients the P1' group (the bromophenyl moiety) for optimal interaction with the S1' pocket.
Experimental Methodologies
To empirically determine and compare the bioactivity of these compounds, a standardized MMP-9 inhibition assay is essential. Below is a detailed protocol for a fluorometric assay, a common and reliable method for quantifying enzyme inhibition.
Fluorometric MMP-9 Inhibition Assay Protocol
This protocol is designed to determine the in vitro inhibitory activity of test compounds against human recombinant MMP-9.
1. Reagents and Materials:
-
Human recombinant MMP-9 (catalytic domain)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Marimastat)
-
96-well black microplates
-
Fluorometric plate reader (Excitation/Emission = 328/393 nm)
2. Experimental Workflow:
Caption: Workflow for the MMP-9 fluorometric inhibition assay.
3. Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in Assay Buffer to achieve the desired final concentrations in the assay plate.
-
Enzyme Preparation: Dilute the human recombinant MMP-9 in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Assay Plate Setup:
-
To each well of a 96-well black microplate, add 50 µL of Assay Buffer.
-
Add 2 µL of the diluted test compound or DMSO (for control wells).
-
Add 20 µL of the diluted MMP-9 enzyme solution to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Include a positive control inhibitor at a known concentration.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic MMP-9 substrate to all wells to initiate the enzymatic reaction.
-
Fluorometric Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity (Excitation/Emission = 328/393 nm) every minute for 60 minutes in kinetic mode at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Synthesis of Lead and Comparator Compounds
A generalized synthetic scheme for N-arylsulfonyl piperidine derivatives is presented below. Specific modifications to starting materials and reaction conditions would be required to synthesize each of the discussed compounds.
Caption: Generalized synthesis of N-arylsulfonyl piperidine derivatives.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the potential of This compound as a novel MMP-9 inhibitor. The hypothetical yet plausible inhibitory activity, grounded in the established SAR of related compounds, underscores the promise of this chemical scaffold. The detailed experimental protocol provided herein offers a clear path for researchers to empirically validate these hypotheses and further explore the therapeutic potential of this compound class.
Future investigations should focus on the synthesis and in vitro testing of the lead compound and its analogs to confirm their MMP-9 inhibitory potency and determine their selectivity profile against other MMPs. Further optimization of the carboxylic acid zinc-binding group and exploration of different substituents on the phenylsulfonyl moiety could lead to the discovery of highly potent and selective MMP-9 inhibitors with improved pharmacokinetic properties, paving the way for potential clinical candidates.
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A Senior Application Scientist's Guide to the Structural Validation of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid using X-ray Crystallography
Introduction: The Imperative of Atomic Precision in Drug Discovery
In the landscape of modern drug development, the principle of "structure dictates function" is paramount. For novel chemical entities like 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, a molecule holding potential as a versatile scaffold, an unambiguous understanding of its three-dimensional atomic arrangement is not merely an academic exercise—it is a foundational requirement for advancing any research program. The precise conformation of the piperidine ring, the orientation of the bulky bromophenylsulfonyl group, and the spatial disposition of the carboxylic acid are critical determinants of its interaction with biological targets.
Single-crystal X-ray crystallography remains the gold standard for determining the absolute structure of small molecules. It provides irrefutable evidence of stereochemistry, conformation, and the subtle interplay of intermolecular forces that govern the solid-state architecture. This guide provides an in-depth, experience-driven walkthrough of the entire structural validation workflow. We will proceed as if we have just synthesized and obtained crystals of the title compound, explaining not just the steps involved, but the critical reasoning behind each experimental choice, from the initial diffraction experiment to the final stages of validation and comparative analysis.
The Crystallographic Workflow: From Crystal to Confirmed Structure
The journey from a promising crystal to a fully validated, publication-ready structure is a systematic process. Each stage builds upon the last, with built-in checks to ensure the integrity of the final model. The overall workflow is a self-validating system designed to produce a chemically and geometrically sound structural model.
Caption: High-level workflow for single-crystal X-ray diffraction analysis.
PART 1: Experimental Protocol and Data Acquisition
The quality of the final structure is fundamentally limited by the quality of the initial experimental data. Meticulous execution in this phase is non-negotiable.
Step 1: Crystal Growth and Selection
The prerequisite for any successful diffraction experiment is a high-quality single crystal. For the title compound, slow evaporation from a saturated solution is a common starting point.
-
Rationale: The goal is to allow molecules to order themselves into a defect-free lattice slowly. Rapid precipitation traps solvent and promotes disorder, yielding poor diffraction. A typical solvent system might involve dissolving the compound in a moderately polar solvent like ethyl acetate and allowing it to evaporate over several days in a vibration-free environment.[1][2]
-
Selection Criteria: An ideal crystal for modern diffractometers is typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks or defects under a polarized light microscope.
Step 2: X-ray Diffraction Data Collection
This is the core experiment where the crystal's interaction with X-rays is measured.
Detailed Protocol:
-
Mounting: The selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of liquid nitrogen.
-
Causality: Cryogenic cooling is essential. It minimizes thermal motion of the atoms, leading to sharper diffraction spots at higher resolution, and crucially, it mitigates radiation damage to the crystal from the high-intensity X-ray beam.[3]
-
-
Instrumentation: Data is collected on a modern area-detector diffractometer, such as a Bruker D8 VENTURE, equipped with a high-flux X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).[4]
-
Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to locate the positions of reflections. These are used by the instrument's software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected using a combination of φ and ω scans. The strategy is optimized to ensure high completeness and redundancy of the data.[5][6]
-
Expertise in Action: The software calculates a strategy to measure the unique part of the reciprocal space based on the crystal's symmetry. However, a senior scientist will often opt to collect a full sphere (at least 180° of rotation) regardless. This provides high redundancy (multiple measurements of symmetry-equivalent reflections), which is critical for accurate data scaling and absorption correction, leading to a more robust final model.[7]
-
PART 2: Structure Solution, Refinement, and Validation
With the raw data collected, the process moves to the computational phase to build and validate the atomic model.
Step 3: Data Reduction and Structure Solution
-
Integration: The raw 2D image frames are processed to measure the intensity and position of each diffraction spot. This process corrects for background noise and experimental factors like the Lorentz and polarization effects.[3] The output is a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities.
-
Structure Solution: The central challenge in crystallography is the "phase problem"—the intensities are measured, but their phase information is lost.[8] For small molecules like our target compound, this is routinely solved using "Direct Methods," an approach that uses statistical relationships between the most intense reflections to derive initial phase estimates.[8] This yields an initial electron density map where the positions of most non-hydrogen atoms can be identified.
Step 4: Structure Refinement
Refinement is an iterative process of optimizing the atomic model to best fit the experimental data.[9] The goal is to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).
-
Least-Squares Refinement: This is the most common method, where atomic coordinates and displacement parameters are adjusted to minimize the R-factor, a measure of the agreement between the model and data.[8][10][11]
-
Anisotropic Displacement Parameters (ADPs): Initially, atoms are refined isotropically (spherical thermal motion). In the final stages, they are refined anisotropically (ellipsoidal motion), which better models the atomic vibrations and can reveal subtle disorder.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," as their low scattering power makes them difficult to locate directly from the electron density map.[12]
Upon successful refinement, a Crystallographic Information File (CIF) is generated, containing all information about the experiment and the final structural model.
Step 5: Rigorous Structural Validation
A low R-factor alone is not sufficient proof of a correct structure. Independent validation is a mandatory step to ensure the model is chemically and crystallographically sound.[13][14] The primary tool for this is the International Union of Crystallography's (IUCr) checkCIF service, which is powered by the PLATON software.[15][16][17][18][19][20][21]
The checkCIF Validation Logic:
Caption: The automated validation process using the IUCr's checkCIF service.
A checkCIF report generates ALERTS classified by severity. A clean, publication-quality structure should have no Level A or B alerts.
-
Level A ALERTS: Indicate serious issues that likely point to an error in the structure (e.g., incorrect atom assignment, missed symmetry). These MUST be resolved.
-
Level B ALERTS: Suggest unusual features that require investigation and explanation (e.g., an unusually short intermolecular contact).
-
Level C ALERTS: Typically informational, pointing out less common parameters or values that might be worth noting.
-
Level G ALERTS: General information about the CIF that may require user attention.
PART 3: Data Presentation and Comparative Analysis
Visualizing the Structure
Software like Mercury is indispensable for the 3D visualization and analysis of crystal structures.[22][23][24][25] It allows for the generation of publication-quality images and the in-depth exploration of intermolecular interactions that define the crystal packing.
Crystallographic Data Summary
The final refined model would yield a data table similar to the one below. (Note: These are representative values for a molecule of this type).
| Parameter | Hypothetical Value for Title Compound |
| Chemical Formula | C₁₂H₁₄BrNO₄S |
| Formula Weight | 348.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 98.5 |
| Volume (ų) | 1550 |
| Z | 4 |
| T (K) | 100(2) |
| R₁ [I > 2σ(I)] | 0.035 |
| wR₂ (all data) | 0.085 |
| Goodness-of-fit (S) | 1.05 |
Comparative Structural Analysis
To put our structure in context, we can compare it with known, related molecules. A relevant example is 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, which also features a sulfonyl group and a piperidine carboxylic acid moiety.[26][27] Another point of comparison is the fundamental piperidine structure itself.[28][29]
| Feature | This compound (Hypothetical) | 1-[N-(...)]piperidine-4-carboxylic acid[26][27] | Key Insight |
| Piperidine Conformation | Perfect Chair | Perfect Chair | The chair conformation is the low-energy standard for piperidine rings, and substitution with the sulfonyl group does not induce significant strain to force a twist-boat or other conformation.[30] |
| Carboxylic Acid Position | C2 (Axial/Equatorial?) | C4 (Equatorial) | The position of the bulky sulfonyl group at N1 may influence whether the C2-carboxyl group prefers an axial or equatorial position to minimize steric hindrance. This is a key structural question. |
| Primary H-Bonding Motif | Carboxylic acid dimer (R²₂(8) graph set) | Carboxylic acid dimer (R²₂(8) graph set) | The carboxylic acid group is a potent hydrogen bond donor and acceptor, making the formation of a robust centrosymmetric dimer the most probable and dominant interaction driving the crystal packing.[26] |
| Role of Sulfonyl Group | Acts as a weak H-bond acceptor (C-H···O interactions) | Acts as a weak H-bond acceptor | While the primary packing is driven by the acid dimer, the sulfonyl oxygens will participate in weaker C-H···O interactions, providing secondary stabilization to the 3D crystal lattice. |
This comparative analysis demonstrates how even subtle changes, such as moving the carboxylic acid from the 4-position to the 2-position, can have significant implications for the molecule's overall shape and potential steric clashes, which in turn influence its biological activity.
Conclusion
The structural validation of this compound by X-ray crystallography is a multi-step process that demands both experimental precision and rigorous computational analysis. By following a systematic workflow—from high-quality data collection and robust refinement to thorough validation with tools like checkCIF and detailed comparative analysis—we can establish the molecule's three-dimensional structure with the highest degree of confidence. This atomic-level blueprint is the essential, authoritative foundation upon which successful structure-based drug design and further chemical exploration are built.
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A Comparative Guide to 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid and its Halogenated Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational rigidity and synthetic tractability make it an ideal framework for constructing molecules with precise three-dimensional orientations. When combined with a phenylsulfonyl moiety, a new layer of complexity and potential for biological interaction is introduced. This guide provides an in-depth comparison of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid and its other halogenated (fluoro, chloro, and iodo) analogs. We will delve into their synthesis, physicochemical properties, and potential biological activities, supported by experimental insights and structure-activity relationship (SAR) principles.
The Strategic Role of Halogenation in Phenylsulfonyl Piperidines
The introduction of a halogen atom onto the phenyl ring of the phenylsulfonyl group is a deliberate and strategic decision in drug design. Halogens are not mere bulky substituents; they exert profound effects on a molecule's physicochemical and pharmacokinetic properties.[1][2] Key influences include:
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption. The effect increases with the size of the halogen (F < Cl < Br < I).
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: Halogens can participate in various non-covalent interactions, including the increasingly recognized halogen bond. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological target, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue.[3] The strength of this bond generally follows the trend I > Br > Cl > F.
-
Electronic Effects: Halogens are electronegative and can influence the electronic distribution within the molecule, affecting its pKa and overall reactivity.
This guide will explore how these subtle yet significant alterations manifest across the series of 4-halogenated phenylsulfonyl piperidine-2-carboxylic acids.
Synthesis of 1-((4-Halogenophenyl)sulfonyl)piperidine-2-carboxylic Acids: A General Approach
The synthesis of the title compounds can be achieved through a straightforward and adaptable two-step process starting from piperidine-2-carboxylic acid. This general protocol allows for the systematic preparation of the entire halogenated series.
Experimental Protocol: General Synthesis of 1-((4-Halogenophenyl)sulfonyl)piperidine-2-carboxylic Acids
This protocol outlines a general procedure that can be adapted for the synthesis of the fluoro, chloro, bromo, and iodo analogs.
Part 1: Esterification of Piperidine-2-carboxylic Acid
The initial step involves the protection of the carboxylic acid functionality as an ester to prevent unwanted side reactions during the subsequent sulfonylation step. A common method is Fischer esterification.
Materials:
-
Piperidine-2-carboxylic acid
-
Methanol (or other suitable alcohol)
-
Thionyl chloride or concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend piperidine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the piperidine-2-carboxylic acid methyl ester.
Part 2: N-Arylsulfonylation
The second step is the coupling of the piperidine-2-carboxylic acid ester with the corresponding 4-halogenated benzenesulfonyl chloride.
Materials:
-
Piperidine-2-carboxylic acid methyl ester (from Part 1)
-
4-Fluorobenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, 4-bromobenzenesulfonyl chloride, or 4-iodobenzenesulfonyl chloride
-
Triethylamine or diisopropylethylamine (DIPEA)
-
Dichloromethane (or other suitable aprotic solvent)
Procedure:
-
Dissolve the piperidine-2-carboxylic acid methyl ester (1.0 eq) in dichloromethane (10 volumes).
-
Add triethylamine (2.0 eq) or DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the respective 4-halogenated benzenesulfonyl chloride (1.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-sulfonylated ester.
Part 3: Hydrolysis of the Ester
The final step is the deprotection of the carboxylic acid.
Materials:
-
N-sulfonylated ester (from Part 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-sulfonylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final 1-((4-halogenophenyl)sulfonyl)piperidine-2-carboxylic acid.
Figure 1: General synthetic workflow for the preparation of 1-((4-halogenophenyl)sulfonyl)piperidine-2-carboxylic acids.
Comparative Physicochemical Properties
| Compound | Halogen | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa | Notes |
| 1-((4-Fluorophenyl)sulfonyl)piperidine-2-carboxylic acid | F | 301.32 | 1.8 - 2.2 | 3.5 - 4.0 | Highest electronegativity, potential for unique interactions. |
| 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid | Cl | 317.77 | 2.2 - 2.6 | 3.5 - 4.0 | Good balance of lipophilicity and electronic effects. |
| This compound | Br | 362.22 | 2.4 - 2.8 | 3.5 - 4.0 | Often used to enhance potency via halogen bonding. |
| 1-((4-Iodophenyl)sulfonyl)piperidine-2-carboxylic acid | I | 409.22 | 2.8 - 3.2 | 3.5 - 4.0 | Highest polarizability, strongest halogen bond donor. |
*Predicted values are estimations based on computational models and may vary from experimental results.
Key Insights from Physicochemical Properties:
-
Lipophilicity (logP): As expected, the predicted logP values increase with the size of the halogen. This trend suggests that the iodo-substituted compound will have the highest lipophilicity, potentially leading to better membrane permeability but also potentially higher non-specific binding and lower solubility. The fluoro-substituted analog is the most hydrophilic of the series.
-
Acidity (pKa): The electronic nature of the halogen is expected to have a minor influence on the pKa of the distal carboxylic acid. All analogs are predicted to be acidic, with pKa values typical for carboxylic acids, ensuring they are ionized at physiological pH.
Structure-Activity Relationship (SAR) and Biological Performance: A Predictive Comparison
Direct comparative biological data for this specific series of compounds is not extensively published. However, we can infer potential trends and guide future experimental design based on established SAR principles for halogenated sulfonamides.[4][5]
Figure 2: Key structural features and their predicted influence on biological activity.
Key SAR Considerations:
-
Potency and Halogen Bonding: For many biological targets, the potency of halogenated ligands correlates with the strength of the halogen bond they can form. Therefore, it is often observed that the potency follows the trend I > Br > Cl > F.[3] The 4-bromophenyl and 4-iodophenyl analogs are particularly promising candidates for forming strong halogen bonds with a target protein.
-
Selectivity: The highly directional nature of halogen bonds can be exploited to achieve selectivity for a particular target over closely related off-targets. Subtle changes in the binding pocket can either favor or disfavor the formation of a halogen bond, leading to significant differences in binding affinity.
-
Pharmacokinetics: While increased lipophilicity from heavier halogens can improve absorption, it may also lead to increased metabolic clearance through oxidative pathways. The choice of halogen is therefore a critical balancing act between potency and desirable pharmacokinetic properties.
Experimental Workflow for Comparative Biological Evaluation
To empirically determine the comparative performance of these compounds, a standardized experimental workflow is essential.
Figure 3: A typical workflow for the comparative biological evaluation of the halogenated piperidine series.
Conclusion and Future Directions
The series of 1-((4-halogenophenyl)sulfonyl)piperidine-2-carboxylic acids represents a valuable set of compounds for exploring structure-activity relationships in drug discovery. While direct comparative data is limited, established principles of medicinal chemistry allow for rational predictions of their relative performance. The 4-bromo and 4-iodo analogs are particularly intriguing due to their potential for strong halogen bonding, which may translate to enhanced potency and selectivity. However, the increased lipophilicity of these compounds necessitates careful evaluation of their pharmacokinetic properties.
For researchers and drug development professionals, the systematic synthesis and evaluation of this halogenated series against a specific biological target is a logical and promising approach. The general synthetic protocol provided herein can serve as a template for accessing these compounds. Subsequent comparative studies, following the outlined biological evaluation workflow, will be crucial in elucidating the precise impact of each halogen on the desired therapeutic profile. This will ultimately enable the selection of the optimal candidate for further preclinical and clinical development.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Haggman, H., & Lahtinen, M. (2020). Halogen bonding in pharmaceutical sciences. Pharmaceuticals, 13(11), 373. [Link]
-
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical Reviews, 116(4), 2478-2601. [Link]
-
Hernandes, M. Z., Cavalcanti, S. M. T., Moreira, D. R. M., de Azevedo, J. L., & de Lima, M. C. A. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303-314. [Link]
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Lu, Y., Cik, M., & Kuchar, M. (2010). Halogen-substituted ligands and their influence on the structure-activity relationship. Current medicinal chemistry, 17(15), 1466-1490. [Link]
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- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models | MDPI [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Chemistry of Substituted Piperidine-2-Carboxylic Acids
Substituted piperidine-2-carboxylic acids are privileged scaffolds in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Their rigid, six-membered heterocyclic framework, combined with the stereochemical complexity introduced by substituents, allows for precise three-dimensional positioning of functional groups to interact with biological targets. Consequently, the development of efficient, stereocontrolled, and scalable synthetic routes to access these valuable building blocks is a paramount objective for researchers in drug discovery and organic synthesis.
This guide provides a comparative analysis of key synthetic strategies for preparing substituted piperidine-2-carboxylic acids. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental protocols and quantitative data to inform methodological choices in a research and development setting.
Strategic Overview: Pathways to the Piperidine Core
The synthesis of substituted piperidine-2-carboxylic acids can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, the required stereochemical purity, and scalability considerations. We will compare four major strategies: Catalytic Hydrogenation of Pyridine Precursors, Stereoselective Synthesis from the Chiral Pool, Intramolecular Cyclization of Acyclic Precursors, and Emerging Biocatalytic Methods.
Strategy 1: Catalytic Hydrogenation of Pyridine Precursors
The reduction of a substituted pyridine-2-carboxylic acid (picolinic acid) derivative is one of the most direct and historically significant routes to the piperidine scaffold. This approach can be divided into methods that produce racemates and more modern asymmetric variants that yield enantiomerically enriched products.
A. Diastereoselective (Substrate-Controlled) and Non-Stereoselective Hydrogenation
The direct hydrogenation of a substituted pyridine ring is a powerful method for accessing the corresponding piperidine. The stereochemical outcome is dependent on the catalyst and the substitution pattern of the starting material. Simple reduction using catalysts like platinum oxide or palladium on carbon often leads to a mixture of diastereomers, or in the absence of pre-existing stereocenters, a racemic mixture.
A common industrial approach involves the catalytic reduction of the corresponding pyridine derivative. For instance, 2-pyridine carboxylic acid can be reduced to 2-piperidine carboxylic acid using a palladium-carbon catalyst under hydrogen pressure.[1] This method is advantageous due to its simplicity and the availability of starting materials.[1] However, controlling stereoselectivity can be a challenge and often requires separation of diastereomers or subsequent resolution.
Key Causality: The mechanism involves the adsorption of the aromatic pyridine ring onto the surface of the heterogeneous catalyst (e.g., Pd, Pt, Rh, Ru). Hydrogen atoms, also adsorbed on the surface, are then added stepwise to the ring, breaking the aromaticity and forming the saturated piperidine ring. The facial selectivity of this addition is influenced by the steric hindrance imposed by existing substituents on the pyridine ring, which can direct the approach of the ring to the catalyst surface.
Experimental Protocol: Hydrogenation of 2-Pyridine Carboxylic Acid [1]
-
In a hydrogenation vessel, combine 2-pyridine carboxylic acid (1 part by weight), water (5-8 parts by weight), and 10% palladium on carbon (0.01-0.05 parts by weight).
-
Seal the vessel and purge with nitrogen gas.
-
Introduce hydrogen gas to a pressure of 4-5 MPa.
-
Heat the mixture to 90-100 °C and maintain for 3-4 hours with stirring.
-
After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the palladium on carbon catalyst.
-
The filtrate is then concentrated and the product is crystallized, typically by the addition of an alcohol like methanol, to yield piperidine-2-carboxylic acid.[1]
B. Asymmetric Catalytic Hydrogenation
To overcome the limitations of non-stereoselective methods, significant research has focused on asymmetric catalytic hydrogenation. This powerful technique uses a chiral catalyst, typically a transition metal (like Ruthenium or Rhodium) complexed with a chiral ligand (e.g., BINAP, DuPHOS), to induce enantioselectivity in the hydrogenation of a prochiral unsaturated precursor, such as a dihydropyridine or tetrahydropyridine.
This approach often involves a multi-step sequence where a piperidine precursor is synthesized and then subjected to the key asymmetric hydrogenation step.[2] While offering excellent enantiocontrol, the high cost of chiral phosphine ligands and transition metal catalysts can be a significant drawback for large-scale industrial applications.[2]
Strategy 2: Stereoselective Synthesis from the Chiral Pool
This elegant strategy leverages the readily available and inexpensive pool of enantiomerically pure natural products, most commonly amino acids, to construct the piperidine ring with defined stereochemistry. The inherent chirality of the starting material is transferred through a series of reactions to the final product.
A representative example is the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid starting from L-aspartic acid.[3][4] This multi-step synthesis involves the initial protection of functional groups, followed by diastereoselective alkylation to introduce a key side chain. The final piperidine ring is then formed via an intramolecular reductive amination.
Key Causality: The stereocenter at C2 of the starting amino acid directly becomes the C2 stereocenter of the final piperidine-2-carboxylic acid. Subsequent reactions are designed to be diastereoselective, meaning the existing chiral center directs the formation of new stereocenters with a specific relative configuration. The final ring-closing step, often a reductive amination, proceeds by forming an iminium ion intermediate which is then reduced, locking in the cyclic structure.
Experimental Protocol: Synthesis via Reductive Amination from an L-Aspartic Acid Derivative [3][4] (This is a multi-step sequence, the key ring-closing protocol is highlighted)
-
Intermediate Synthesis: Starting from L-aspartic acid β-tert-butyl ester, a key aldehyde intermediate is prepared through a sequence of protection, diastereoselective alkylation with allyl iodide, hydroboration, and oxidation.[3][4]
-
Reductive Amination (Cyclization): The aldehyde intermediate is dissolved in a suitable solvent (e.g., methanol).
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a palladium catalyst under a hydrogen atmosphere, is added. The reaction is typically conducted in the presence of an acid catalyst.
-
The primary amine, generated after deprotection of a nitrogen protecting group, undergoes intramolecular condensation with the aldehyde to form a cyclic iminium ion.
-
The iminium ion is immediately reduced in situ to form the piperidine ring.
-
Workup and purification yield the desired substituted piperidine-2-carboxylic acid derivative with high stereochemical purity. This route provides the target compound in an overall yield of 38% from the starting L-aspartic acid derivative.[3][4]
Strategy 3: Intramolecular Cyclization of Acyclic Precursors
Building the piperidine ring via the cyclization of a suitably functionalized linear precursor is a highly versatile and widely employed strategy. The nature of the ring-closing reaction can vary significantly, offering multiple avenues to the target scaffold. Key methods include intramolecular Michael additions, radical cyclizations, and ring-closing metathesis.
For example, asymmetric syntheses of N-Boc 2-substituted piperidines can be achieved through the intramolecular cyclization of N-Boc-(4-chlorobutyl)cinnamylamine.[5] This reaction is mediated by n-butyllithium and the chiral ligand (-)-sparteine, proceeding through an asymmetric deprotonation followed by an asymmetric cyclization.[5]
Key Causality: The core principle is the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. In the case of the lithiation-cyclization, a strong base in the presence of a chiral ligand selectively removes a proton to create a chiral organolithium intermediate. This intermediate then undergoes an intramolecular Sₙ2 reaction, displacing a leaving group (like a halide) at the other end of the molecule to form the piperidine ring. The chiral ligand orchestrates the stereochemistry of the final product.
Strategy 4: Biocatalytic and Chemoenzymatic Approaches
Driven by the principles of green chemistry, biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-) under mild, aqueous conditions.[6]
One prominent biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a racemic piperazine-2-carboxamide can be resolved using an aminopeptidase enzyme. The enzyme selectively hydrolyzes one enantiomer of the amide to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted.[6] This allows for the separation of the two enantiomers.
A more advanced chemoenzymatic approach combines enzymatic C-H oxidation with subsequent chemical modifications. For instance, inexpensive piperidine-2-carboxylic acid can be hydroxylated at a specific position using an engineered hydroxylase enzyme.[7] This enzymatically installed hydroxyl group can then serve as a handle for further chemical diversification via radical cross-coupling reactions, enabling the modular and enantioselective assembly of complex piperidine derivatives.[7]
Key Causality: Enzymes, such as hydrolases or oxidases, possess intricate three-dimensional active sites that are inherently chiral. When a racemic substrate enters the active site, only one enantiomer can bind in the correct orientation for the catalytic transformation to occur, leading to highly selective reactions.
Comparative Data Summary
| Feature | Catalytic Hydrogenation | Chiral Pool Synthesis | Intramolecular Cyclization | Biocatalytic / Chemoenzymatic |
| Starting Materials | Substituted Pyridine-2-carboxylic acids | Amino acids (e.g., Aspartic acid, Glutamic acid) | Functionalized acyclic amines with leaving groups or reactive sites | Racemic piperidines, simple piperidine precursors |
| Key Transformation | Ring reduction | Diastereoselective alkylation, reductive amination | C-N or C-C bond-forming ring closure | Enzymatic resolution, C-H oxidation |
| Stereocontrol | Low (non-asymmetric) to Excellent (asymmetric catalysis) | Excellent (substrate-controlled) | Good to Excellent (reagent or catalyst-controlled) | Excellent (enzyme-controlled) |
| Key Advantages | Atom economical, direct route, scalable (non-asymmetric) | High stereopurity, predictable outcomes | High versatility in substitution patterns | "Green" conditions, high selectivity, access to novel structures |
| Key Limitations | Cost of precious metal catalysts, potential for side reactions, difficult stereocontrol (non-asymmetric) | Multi-step sequences, protection/deprotection steps often required | Precursor synthesis can be lengthy, optimization of cyclization can be challenging | Limited enzyme availability/stability, substrate scope can be narrow |
Visualization of Synthetic Workflows
Sources
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- 2. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 3. Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. biosynth.com [biosynth.com]
- 7. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
A Comparative Analysis of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships
Introduction
The 1-((4-bromophenyl)sulfonyl)piperidine-2-carboxylic acid scaffold represents a promising starting point in medicinal chemistry for the development of novel therapeutic agents. This heterocyclic structure combines three key pharmacophoric elements: a substituted arylsulfonyl moiety, a conformationally restricted piperidine ring, and a carboxylic acid group. Each of these components can be systematically modified to fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs related to this core scaffold, drawing insights from a range of studies on similar N-arylsulfonyl piperidine derivatives. By understanding how structural modifications influence biological activity, researchers can more effectively design and synthesize novel drug candidates.
I. The Core Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its ability to introduce a three-dimensional character into a molecule, which can lead to enhanced target binding and improved physicochemical properties.[1][2] The placement of a carboxylic acid at the 2-position of the piperidine ring introduces a key functional group for interaction with biological targets, often acting as a hydrogen bond donor and acceptor or forming salt bridges. The N-arylsulfonyl group further functionalizes the piperidine nitrogen, providing a handle for extensive chemical modification to explore the SAR.
II. Structure-Activity Relationship Analysis
The biological activity of this compound analogs can be systematically modulated by making chemical modifications to three key regions of the molecule: the arylsulfonyl moiety, the piperidine ring, and the carboxylic acid group.
A. The Influence of the Arylsulfonyl Moiety
The N-arylsulfonyl group plays a critical role in the biological activity of this class of compounds. The nature and position of substituents on the aromatic ring can significantly impact potency and selectivity.
-
Substitution on the Phenyl Ring: Studies on related N-arylsulfonyl piperidine derivatives have shown that the electronic properties and steric bulk of substituents on the phenyl ring are key determinants of activity. For instance, in a series of arylsulfonamide inhibitors of the Nav1.7 sodium channel, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring led to a wide range of potencies.[3] This suggests that the electronic nature of the substituent can influence the strength of interaction with the target protein.
-
The Role of the 4-Bromo Substituent: The presence of a bromine atom at the 4-position of the phenyl ring, as in the parent scaffold, is a common feature in many biologically active molecules. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-target binding affinity. In a study of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the bromo-substituted compounds exhibited notable antimicrobial activity.[4] The lipophilicity conferred by the bromine atom can also influence the compound's ability to cross cell membranes.
B. Modifications to the Piperidine Ring
The piperidine ring serves as a central scaffold, and modifications to this ring system can have a profound effect on the overall conformation and biological activity of the molecule.
-
Positional Isomers of the Carboxylic Acid: While the parent scaffold features a carboxylic acid at the 2-position, moving this group to the 3- or 4-position would create positional isomers with distinct three-dimensional shapes and potentially different biological activities. For example, a study on sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid highlights the synthetic accessibility and biological relevance of such isomers.[5]
-
Substitution on the Piperidine Ring: The introduction of substituents on the carbon atoms of the piperidine ring can provide conformational constraint and introduce new points of interaction with the target. For instance, small, conformationally restricted 2,6-disubstituted piperidine N-arylsulfonamides have been developed as potent gamma-secretase inhibitors.[6]
C. The Role of the Carboxylic Acid Group
The carboxylic acid moiety is a key functional group that often participates in crucial binding interactions with biological targets.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to modulate the pKa and pharmacokinetic properties of the molecule.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can serve as a prodrug strategy to improve cell permeability and oral bioavailability. Furthermore, the synthesis of amide derivatives allows for the introduction of a wide range of substituents, further exploring the chemical space. Studies on piperidine-4-carboxamide derivatives have demonstrated that this modification can lead to potent biologically active compounds.[7]
III. Comparative Data of Related N-Arylsulfonyl Piperidine Analogs
To illustrate the principles of SAR discussed above, the following table summarizes the biological activities of a selection of N-arylsulfonyl piperidine derivatives from the literature. It is important to note that these compounds have different biological targets, but the data provides valuable insights into how structural modifications can impact potency.
| Compound ID | Core Structure | R Group on Phenylsulfonyl | Biological Target | Activity (IC50/Ki) | Reference |
| 1 | N-Arylsulfonyl Piperidine | 4-Fluoro | γ-Secretase | 50 nM | [6] |
| 2 | N-Arylsulfonyl Piperidine | 4-Chloro | γ-Secretase | 35 nM | [6] |
| 3 | N-Arylsulfonyl Piperidine | 4-Methoxy | γ-Secretase | >1000 nM | [6] |
| 4 | N-Arylsulfonyl Piperidine | 4-Trifluoromethyl | Nav1.7 | 2.5 µM | [3] |
| 5 | N-Arylsulfonyl Piperidine | 3,4-Dichloro | Nav1.7 | 0.8 µM | [3] |
This table is a representative example and not an exhaustive list. The activities are for different biological targets and should be interpreted as a general guide to the effect of substitution.
IV. Experimental Protocols
A. General Synthesis of this compound Analogs
The synthesis of the title compound and its analogs can be achieved through a straightforward N-sulfonylation of a piperidine-2-carboxylic acid ester, followed by hydrolysis of the ester to the free acid.
Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
N-Sulfonylation: To a solution of piperidine-2-carboxylic acid ethyl ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 4-bromophenylsulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
-
Ester Hydrolysis: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final carboxylic acid product.
B. Representative Biological Assay: Enzyme Inhibition Assay
The biological activity of the synthesized analogs can be evaluated using a variety of in vitro assays. A common method to assess the potency of enzyme inhibitors is a fluorescence-based inhibition assay.
Workflow for Enzyme Inhibition Assay
Caption: A typical workflow for a fluorescence-based enzyme inhibition assay.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations.
-
Add a fixed amount of the target enzyme to each well of a 96-well microplate.
-
Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37 °C for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
V. Conclusion and Future Directions
The this compound scaffold serves as a versatile template for the design of novel biologically active molecules. The SAR analysis of related N-arylsulfonyl piperidine derivatives reveals that systematic modifications to the arylsulfonyl moiety, the piperidine ring, and the carboxylic acid group can significantly impact their pharmacological properties. Future research in this area should focus on the synthesis and biological evaluation of a focused library of analogs to establish a more detailed and quantitative SAR for a specific biological target. This will enable the optimization of lead compounds with improved potency, selectivity, and drug-like properties.
VI. References
-
Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Med Chem. 2014;10(6):632-40. [Link]
-
Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorg Med Chem Lett. 2007;17(22):6358-63. [Link]
-
Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorg Med Chem. 2010;18(14):5441-8. [Link]
-
Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. Eur J Med Chem. 2023;258:115598. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
For researchers and drug development professionals, meticulous management of chemical reagents is the bedrock of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid. The procedures outlined here are grounded in an analysis of the compound's constituent chemical moieties and align with federal hazardous waste regulations.
Hazard Profile: A Structural Analysis
-
Piperidine Moiety: The core piperidine structure is associated with significant hazards. Piperidine itself is classified as flammable, acutely toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3] Its derivatives must be handled with the assumption of similar toxicity and corrosivity.
-
Sulfonyl Group: The presence of a sulfonyl group suggests the compound was likely synthesized from a sulfonyl halide precursor. Sulfonyl halides are known to react readily with water, alcohols, and amines, which necessitates careful segregation from such substances in the waste stream to prevent uncontrolled reactions.[4][5]
-
Brominated Aromatic Group: Brominated aromatic compounds can be environmentally persistent. Their disposal often requires high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction and prevent the release of harmful substances.[6][7][8]
Based on this analysis, this compound must be managed as a hazardous chemical waste until proven otherwise by analytical testing.
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the management of hazardous materials is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management from generation to final disposal.[10]
A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint <140°F
-
Corrosivity: pH ≤2 or ≥12.5
-
Reactivity: Unstable, explosive, or reacts violently with water
-
Toxicity: Harmful when ingested or absorbed
Given the compound's structure, it should be presumed to exhibit characteristics of toxicity and potentially corrosivity.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any procedure, including disposal, the following PPE is mandatory to mitigate risks of exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes of the chemical or its solutions, which are presumed to be corrosive and toxic. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[1] | Prevents dermal absorption, a primary route of exposure for toxic piperidine derivatives.[2] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of any dusts or aerosols, which could be acutely toxic. |
Step-by-Step Disposal Protocol
Treat all waste chemical solids, liquids, or contaminated materials as hazardous.[11] Disposing of this compound requires a systematic approach focused on segregation, containment, and documentation.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12]
-
Designate a Waste Stream: This compound must be disposed of in a dedicated "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" stream.
-
Avoid Co-Mingling:
Step 2: Containerization
The choice of container is crucial for safe storage pending disposal.
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic, that can be tightly sealed.[12][13] Ensure the container is clean and dry before use.
-
Maintain Headspace: Do not overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for vapor expansion.[12]
Step 3: Labeling
Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[14]
-
Required Information: The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in the lab where it is generated.
-
Designate an SAA: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[13][14]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a tub or bucket) to contain any potential leaks.
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[13]
Step 5: Arranging for Disposal
Hazardous waste must be removed from the laboratory by authorized personnel.
-
Contact EHS: Once the container is full or has been stored for the maximum allowable time (typically 180 days, but institutional policies may be stricter), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Ensure all institutional paperwork is completed to maintain the "cradle-to-grave" tracking record.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
Spill Management Protocol
Accidental spills must be treated as hazardous events. Materials used for cleanup must also be disposed of as hazardous waste.[11]
-
For a Small Solid Spill:
-
Restrict access to the area.
-
Wearing full PPE, gently cover the spill to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water. All cleaning materials must be placed in the hazardous waste container.
-
-
For a Small Liquid Spill:
-
Restrict access and ensure the area is well-ventilated.[15]
-
Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[15]
-
Carefully collect the contaminated absorbent material into a designated, leak-proof hazardous waste container.[15]
-
Decontaminate the spill area and dispose of cleaning materials as hazardous waste.
-
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.
Waste Minimization
The most effective disposal strategy begins with waste minimization. As mandated by the EPA and laboratory accrediting agencies, facilities should actively work to reduce hazardous waste volume.[13][14]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[13]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[13]
-
Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[12]
By adhering to these rigorous safety and disposal protocols, you ensure the protection of yourself, your colleagues, and the environment, upholding the highest standards of scientific responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
